Product packaging for Rp-8-pCPT-cGMPS sodium(Cat. No.:)

Rp-8-pCPT-cGMPS sodium

Cat. No.: B560320
M. Wt: 525.9 g/mol
InChI Key: JERAACMSJYSCBY-UHFFFAOYSA-M
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Description

Rp-8-pCPT-Cyclic GMPS is a stable, cell-permeable cGMP analog that competitively inhibits cGMP-dependent protein kinases (cGKs), including cGK Iα and cGK II (IC50s = 18.3 and 0.16 µM, respectively). The pCPT (p-chlorophenylthio) group at the 8-position of the purine increases both enzyme affinity and membrane permeability over related compounds. At 10 µM, it blocks the relaxation of rat tail arteries induced by the nitric oxide donor SIN-1.3>PKG inhibitor (Ki values are 0.45, 0.5 and 0.7 μM for PKGIβ, PKGIα and PKGII respectively). Exhibits selectivity for PKG over PKA and Epac-1. Reduces LTP in hippocampal slices in vitro.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14ClN5NaO6PS2 B560320 Rp-8-pCPT-cGMPS sodium

Properties

IUPAC Name

sodium;2-amino-8-(4-chlorophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERAACMSJYSCBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5NaO6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rp-8-pCPT-cGMPS Sodium: An In-depth Technical Guide to a Potent and Selective PKG Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-pCPT-cGMPS, in its sodium salt form, is a widely utilized and highly regarded competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Its chemical structure, featuring a phosphorothioate modification of the cyclic phosphate and a p-chlorophenylthio substitution at the C8 position of the guanine ring, confers high lipophilicity, enabling it to readily permeate cell membranes.[2] This characteristic, combined with its potent and selective inhibitory activity, makes Rp-8-pCPT-cGMPS an invaluable tool for elucidating the physiological and pathophysiological roles of the cGMP/PKG signaling pathway in a variety of cellular and systemic processes. This technical guide provides a comprehensive overview of Rp-8-pCPT-cGMPS, including its mechanism of action, inhibitory potency, selectivity, and detailed experimental protocols for its application in research settings.

Mechanism of Action

Rp-8-pCPT-cGMPS functions as a competitive antagonist at the cGMP-binding sites of PKG.[2][3] By occupying these sites, it prevents the binding of endogenous cGMP, thereby locking the kinase in its inactive conformation and inhibiting the phosphorylation of its downstream protein substrates.[3] This targeted inhibition allows for the precise dissection of PKG-mediated signaling events.

Quantitative Inhibitory Potency

The inhibitory potency of Rp-8-pCPT-cGMPS has been quantified against various isoforms of PKG. The inhibition constant (Ki) values demonstrate its high affinity for the enzyme.

Target Enzyme Inhibition Constant (Ki) Reference
cGMP-dependent Protein Kinase (general)0.5 µM[2][4]
Protein Kinase G Iα (PKGIα)0.5 µM
Protein Kinase G Iβ (PKGIβ)0.45 µM
Protein Kinase G II (PKGII)0.7 µM

Selectivity Profile

A key advantage of Rp-8-pCPT-cGMPS is its selectivity for PKG over other cyclic nucleotide-dependent kinases, most notably cAMP-dependent protein kinase (PKA). This selectivity is crucial for attributing observed biological effects specifically to the inhibition of the PKG pathway. While direct Ki values for PKA are not consistently reported alongside those for PKG, studies have demonstrated that Rp-8-pCPT-cGMPS effectively antagonizes PKG-mediated effects without significantly affecting PKA-dependent signaling in intact cells.[4] It also exhibits selectivity over Epac-1. However, it is noteworthy that some studies in human platelets have shown that cGMP-induced VASP phosphorylation, a canonical downstream target of PKG, can be inhibited by PKA inhibitors but not by Rp-8-pCPT-cGMPS, suggesting a predominant role for PKA in this specific context.[5]

Signaling Pathway

The following diagram illustrates the canonical cGMP/PKG signaling pathway and the point of intervention for Rp-8-pCPT-cGMPS.

PKG_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Substrates Downstream Substrates (e.g., VASP) PKG->Substrates Phosphorylates Phospho_Substrates Phosphorylated Substrates Rp_8_pCPT_cGMPS Rp-8-pCPT-cGMPS Rp_8_pCPT_cGMPS->PKG Inhibits Response Cellular Response (e.g., smooth muscle relaxation, inhibition of platelet aggregation) Phospho_Substrates->Response Leads to

Caption: Inhibition of the cGMP/PKG signaling pathway by Rp-8-pCPT-cGMPS.

Experimental Protocols

In Vitro PKG Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Rp-8-pCPT-cGMPS on purified PKG using a peptide substrate.

Materials:

  • Purified recombinant PKG (e.g., PKGIα)

  • PKG reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Peptide substrate (e.g., Kemptide, L-R-R-A-S-L-G)

  • [γ-³²P]ATP

  • Rp-8-pCPT-cGMPS sodium salt

  • cGMP

  • Phosphocellulose paper

  • Scintillation counter

  • Phosphoric acid (75 mM)

Procedure:

  • Prepare a stock solution of Rp-8-pCPT-cGMPS in an appropriate solvent (e.g., water or DMSO).

  • Set up reaction tubes containing PKG reaction buffer, the desired final concentration of purified PKG, and varying concentrations of Rp-8-pCPT-cGMPS.

  • Add the peptide substrate to each tube.

  • Initiate the kinase reaction by adding a mixture of cGMP (to activate the enzyme) and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporation of ³²P into the peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of Rp-8-pCPT-cGMPS and determine the IC₅₀ or Ki value.

Inhibition of VASP Phosphorylation in Intact Human Platelets

This protocol describes the use of Rp-8-pCPT-cGMPS to study PKG signaling in a cellular context by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).

Materials:

  • Freshly drawn human blood

  • Anticoagulant (e.g., ACD solution)

  • Platelet washing buffer (e.g., Tyrode's buffer)

  • PKG activator (e.g., 8-pCPT-cGMP)

  • This compound salt

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • SDS-PAGE reagents

  • Western blotting apparatus and reagents

  • Primary antibody against phosphorylated VASP (e.g., anti-phospho-VASP Ser239)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Isolate platelets from whole blood by differential centrifugation.

  • Wash the platelets and resuspend them in a suitable buffer.

  • Pre-incubate the platelet suspension with varying concentrations of Rp-8-pCPT-cGMPS or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

  • Stimulate the platelets with a PKG activator (e.g., 8-pCPT-cGMP) for a defined period (e.g., 5-10 minutes) to induce VASP phosphorylation.

  • Lyse the platelets with lysis buffer to stop the reaction and solubilize proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody specific for phosphorylated VASP.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities to determine the effect of Rp-8-pCPT-cGMPS on VASP phosphorylation.

In Vivo Inhibition of PKG in a Rat Model of Bone Cancer Pain

This protocol provides an example of the in vivo application of Rp-8-pCPT-cGMPS.[1]

Animal Model:

  • Sprague-Dawley rats with bone cancer pain induced by tumor cell implantation (TCI).[1]

Materials:

  • This compound salt

  • Sterile saline or artificial cerebrospinal fluid

  • Intrathecal injection apparatus

Procedure:

  • Prepare a sterile solution of Rp-8-pCPT-cGMPS in the appropriate vehicle.

  • Administer Rp-8-pCPT-cGMPS via intrathecal injection at a dose of 5 nM once daily for 3 days.[1]

  • Assess behavioral endpoints such as thermal hyperalgesia and mechanical allodynia at specified time points post-injection.

  • Compare the responses of the Rp-8-pCPT-cGMPS-treated group to a vehicle-treated control group to evaluate the role of the cGMP-cGKI pathway in bone cancer pain.[1]

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of Rp-8-pCPT-cGMPS.

Experimental_Workflow start Start hypothesis Hypothesize Role of PKG in a Biological Process start->hypothesis invitro In Vitro Studies hypothesis->invitro cellbased Cell-Based Assays hypothesis->cellbased invivo In Vivo Experiments hypothesis->invivo invitro_details • Kinase Activity Assays • Binding Assays invitro->invitro_details data_analysis Data Analysis and Interpretation invitro->data_analysis cellbased_details • VASP Phosphorylation • Reporter Gene Assays • Functional Readouts (e.g., cell migration) cellbased->cellbased_details cellbased->data_analysis invivo_details • Administration of Rp-8-pCPT-cGMPS • Behavioral Studies • Physiological Measurements invivo->invivo_details invivo->data_analysis conclusion Conclusion on the Role of PKG data_analysis->conclusion end End conclusion->end

Caption: A generalized workflow for utilizing Rp-8-pCPT-cGMPS in research.

Conclusion

Rp-8-pCPT-cGMPS is a potent, selective, and cell-permeable inhibitor of PKG, making it an indispensable pharmacological tool for researchers in various fields. Its well-characterized inhibitory profile and proven utility in a range of experimental models, from in vitro kinase assays to in vivo behavioral studies, underscore its importance in advancing our understanding of cGMP/PKG signaling in health and disease. This guide provides the foundational knowledge and practical protocols to effectively employ Rp-8-pCPT-cGMPS in your research endeavors.

References

An In-depth Technical Guide to Rp-8-pCPT-cGMPS for Studying Protein Kinase G Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-pCPT-cGMPS, or (Rp)-8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, is a potent and selective cell-permeable antagonist of cGMP-dependent protein kinase (PKG). Its high lipid solubility allows it to effectively cross cell membranes, making it an invaluable tool for investigating the physiological and pathophysiological roles of the cGMP/PKG signaling pathway in intact cells and tissues. This technical guide provides a comprehensive overview of Rp-8-pCPT-cGMPS, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

Rp-8-pCPT-cGMPS acts as a competitive inhibitor of PKG. It achieves this by binding to the cGMP-binding sites on the regulatory domain of the enzyme. This binding prevents the conformational change that is normally induced by cGMP, thereby keeping the kinase in its inactive state and preventing the phosphorylation of its downstream targets. The "Rp" configuration of the phosphorothioate group is crucial for its antagonistic activity, while the 8-pCPT modification enhances its lipophilicity and potency.

Quantitative Data

The inhibitory potency of Rp-8-pCPT-cGMPS has been characterized against different isoforms of PKG. The inhibition constant (Ki) is a measure of the concentration of the inhibitor required to produce half-maximum inhibition.

Parameter PKG Iα PKG Iβ PKG II Reference
Ki (Inhibition Constant) 0.5 µM0.45 µM0.7 µM

Table 1: Inhibitory constants (Ki) of Rp-8-pCPT-cGMPS for different PKG isoforms.

Signaling Pathways

The cGMP/PKG signaling pathway plays a critical role in a multitude of cellular processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. Rp-8-pCPT-cGMPS is instrumental in dissecting the specific contributions of PKG to these pathways.

PKG_Signaling_Pathway cluster_upstream Upstream Activation cluster_pkg PKG Regulation cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG_inactive Inactive PKG cGMP->PKG_inactive binds to PKG_active Active PKG PKG_inactive->PKG_active activates Substrates Substrate Proteins (e.g., VASP) PKG_active->Substrates phosphorylates Rp_8_pCPT_cGMPS Rp-8-pCPT-cGMPS Rp_8_pCPT_cGMPS->PKG_inactive competitively inhibits cGMP binding Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Inhibition of Platelet Aggregation) Phospho_Substrates->Cellular_Response

Caption: The cGMP/PKG signaling pathway and the inhibitory action of Rp-8-pCPT-cGMPS.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Rp-8-pCPT-cGMPS to study PKG function.

In Vitro PKG Kinase Assay for IC50 Determination

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of Rp-8-pCPT-cGMPS for PKG using a purified enzyme and a peptide substrate.

Materials:

  • Purified recombinant PKG Iα

  • Fluorescently labeled peptide substrate (e.g., a derivative of VASP)

  • Rp-8-pCPT-cGMPS sodium salt

  • cGMP

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 96-well microplate

  • Microplate reader capable of measuring fluorescence polarization or similar detection method

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of Rp-8-pCPT-cGMPS in water.

    • Create a serial dilution of Rp-8-pCPT-cGMPS in kinase assay buffer to achieve a range of final concentrations (e.g., 10 µM to 1 nM).

    • Prepare a 2X concentrated solution of PKG Iα in kinase assay buffer.

    • Prepare a 4X concentrated solution of the peptide substrate and cGMP in kinase assay buffer.

    • Prepare a 4X concentrated solution of ATP in kinase assay buffer.

  • Assay Setup:

    • Add 5 µL of each Rp-8-pCPT-cGMPS dilution or vehicle control to the wells of the 96-well plate.

    • Add 10 µL of the 2X PKG Iα solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 4X substrate/cGMP solution to each well.

    • Add 5 µL of the 4X ATP solution to each well to start the reaction. The final volume will be 25 µL.

  • Incubation and Measurement:

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction according to the assay kit manufacturer's instructions (e.g., by adding a stop solution).

    • Measure the fluorescence polarization or other signal in the microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Rp-8-pCPT-cGMPS relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Workflow A Prepare serial dilutions of Rp-8-pCPT-cGMPS B Add inhibitor and purified PKG to microplate wells A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction with substrate, cGMP, and ATP C->D E Incubate at 30°C D->E F Stop reaction and measure signal E->F G Plot % inhibition vs. [Inhibitor] and determine IC50 F->G

Caption: Workflow for determining the IC50 of Rp-8-pCPT-cGMPS in an in vitro kinase assay.

Western Blot Analysis of VASP Phosphorylation in Platelets

This protocol details the use of Rp-8-pCPT-cGMPS to inhibit cGMP-mediated phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239 in human platelets.

Materials:

  • Human platelet-rich plasma (PRP)

  • This compound salt

  • A cGMP-elevating agent (e.g., the NO donor sodium nitroprusside, SNP)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against phospho-VASP (Ser239)

  • Primary antibody against total VASP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Platelet Preparation and Treatment:

    • Isolate human platelets and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

    • Pre-incubate the platelet suspension with various concentrations of Rp-8-pCPT-cGMPS (e.g., 1 µM, 10 µM, 50 µM) or vehicle control for 20 minutes at 37°C.[1]

    • Stimulate the platelets with a cGMP-elevating agent (e.g., 10 µM SNP) for 5 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the platelets by adding ice-cold lysis buffer.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing (Optional):

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VASP.

  • Data Analysis:

    • Quantify the band intensities for phospho-VASP and total VASP.

    • Calculate the ratio of phospho-VASP to total VASP for each condition.

    • Compare the ratios to determine the inhibitory effect of Rp-8-pCPT-cGMPS on VASP phosphorylation.

Platelet Aggregation Assay

This protocol describes how to use Rp-8-pCPT-cGMPS to investigate the role of PKG in platelet aggregation.

Materials:

  • Human platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP) as a blank

  • This compound salt

  • A platelet agonist (e.g., ADP, collagen)

  • An inhibitor of platelet aggregation that acts via the cGMP pathway (e.g., sodium nitroprusside)

  • Platelet aggregometer

Procedure:

  • PRP Preparation:

    • Prepare PRP from fresh human blood by centrifugation.

  • Assay Setup:

    • Place a cuvette with PPP in the aggregometer to set the baseline (100% aggregation).

    • Place a cuvette with PRP in the aggregometer to set the 0% aggregation point.

  • Inhibition of Aggregation:

    • Add a stir bar to a fresh cuvette with PRP.

    • Pre-incubate the PRP with a cGMP-elevating agent (e.g., 10 µM SNP) for 2-5 minutes to inhibit aggregation.

    • In a separate experiment, pre-incubate the PRP with Rp-8-pCPT-cGMPS (e.g., 50 µM) for 10-20 minutes before adding the cGMP-elevating agent.

  • Induction of Aggregation:

    • Add a platelet agonist (e.g., 5 µM ADP) to initiate aggregation.

  • Measurement and Analysis:

    • Record the change in light transmission for 5-10 minutes.

    • Compare the aggregation curves to determine if Rp-8-pCPT-cGMPS can reverse the inhibitory effect of the cGMP-elevating agent.

Platelet_Aggregation_Workflow A Prepare Platelet-Rich Plasma (PRP) B Pre-incubate PRP with vehicle or Rp-8-pCPT-cGMPS A->B C Add cGMP-elevating agent (e.g., SNP) to inhibit aggregation B->C D Add platelet agonist (e.g., ADP) to induce aggregation C->D E Monitor aggregation using an aggregometer D->E F Analyze aggregation curves to assess the effect of the inhibitor E->F

Caption: Workflow for a platelet aggregation assay using Rp-8-pCPT-cGMPS.

Conclusion

Rp-8-pCPT-cGMPS is a powerful and versatile tool for the study of PKG signaling. Its cell permeability and well-characterized inhibitory activity make it suitable for a wide range of in vitro and in cell-based assays. The protocols and information provided in this guide are intended to assist researchers in designing and executing robust experiments to further elucidate the complex roles of protein kinase G in health and disease.

References

A Technical Guide to Rp-8-pCPT-cGMPS Sodium: A Potent and Selective Inhibitor of Protein Kinase G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of Rp-8-pCPT-cGMPS sodium salt, a crucial tool for studying cGMP-mediated signaling pathways. This document details its mechanism of action as a potent and selective inhibitor of cGMP-dependent protein kinase (PKG) and provides insights into its experimental applications.

Chemical Properties and Structure

This compound salt, with the chemical name 8-[(4-Chlorophenyl)thio]-guanosine-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] sodium, is a lipophilic analog of cyclic guanosine monophosphate (cGMP).[1][2] The addition of the p-chlorophenylthio (pCPT) group at the 8-position enhances its membrane permeability and affinity for PKG compared to other cGMP analogs.[2][3]

Table 1: Chemical and Physical Properties of this compound Salt

PropertyValueReferences
Chemical Name 8-[(4-Chlorophenyl)thio]-guanosine-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] sodium[1][2]
Synonyms Rp-8-pCPT-cGMPS[2]
Molecular Formula C₁₆H₁₄ClN₅NaO₆PS₂[2]
Molecular Weight 525.86 g/mol
CAS Number 208445-07-2[2]
Purity ≥99% (HPLC)[1][2]
Appearance Crystalline solid[2]
Solubility Soluble in water (to 100 mM) and DMSO (to 100 mM)
Storage Store at -20°C

Mechanism of Action: Selective Inhibition of Protein Kinase G

Rp-8-pCPT-cGMPS acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[3] It exhibits selectivity for PKG over other cyclic nucleotide-dependent enzymes like protein kinase A (PKA) and Epac-1 (Exchange protein directly activated by cAMP 1).[1] The inhibitory constants (Ki) demonstrate its potency against different PKG isoforms.

Table 2: Inhibitory Activity of Rp-8-pCPT-cGMPS against PKG Isoforms

PKG IsoformKᵢ Value (μM)References
PKGIα0.5[1]
PKGIβ0.45[1]
PKGII0.7[1]
cGK Iα18.3 (IC₅₀)[2]
cGK II0.16 (IC₅₀)[2]

The primary mechanism of action involves Rp-8-pCPT-cGMPS binding to the cGMP binding sites on the regulatory domain of PKG, thereby preventing the conformational change required for kinase activation. This inhibition blocks the downstream phosphorylation of substrate proteins by PKG.

PKG_Inhibition cluster_pathway PKG Signaling Pathway cluster_inhibition Inhibition by Rp-8-pCPT-cGMPS NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts PKG_inactive Inactive PKG cGMP->PKG_inactive Binds PKG_active Active PKG PKG_inactive->PKG_active Activates Substrate Substrate Proteins PKG_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Proteins Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response Rp_cGMPS Rp-8-pCPT-cGMPS Rp_cGMPS->PKG_inactive Competitively Inhibits

Figure 1: Inhibition of the NO/cGMP/PKG signaling pathway by Rp-8-pCPT-cGMPS.

Experimental Applications and Protocols

Rp-8-pCPT-cGMPS is a valuable tool in various experimental contexts to elucidate the role of the PKG signaling pathway.

Inhibition of Long-Term Potentiation (LTP) in Hippocampal Slices

Rp-8-pCPT-cGMPS has been shown to reduce Long-Term Potentiation (LTP), a cellular model of learning and memory, in hippocampal slices in vitro.[1]

Experimental Protocol: Induction and Recording of LTP in Hippocampal Slices

  • Slice Preparation:

    • Isolate the hippocampus from a rodent brain (e.g., rat or mouse) in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

    • Prepare 400 µm thick transverse slices using a vibratome.

    • Allow slices to recover in a submerged chamber containing aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a single slice to a recording chamber continuously perfused with aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application:

    • Prepare a stock solution of this compound in water or DMSO.

    • Dilute the stock solution in aCSF to the desired final concentration (e.g., 10 µM).

    • Bath-apply the Rp-8-pCPT-cGMPS solution to the slice for a defined period (e.g., 20-30 minutes) prior to LTP induction.

  • LTP Induction and Measurement:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.

    • Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline. Compare the degree of potentiation in the presence and absence of Rp-8-pCPT-cGMPS.

LTP_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (1 hr in aCSF) Slice_Prep->Recovery Recording_Chamber Transfer to Recording Chamber Recovery->Recording_Chamber Baseline Establish Stable Baseline fEPSPs (20 min) Recording_Chamber->Baseline Drug_App Bath Apply Rp-8-pCPT-cGMPS (e.g., 10 µM, 20-30 min) Baseline->Drug_App LTP_Induction Induce LTP (High-Frequency Stimulation) Drug_App->LTP_Induction Post_HFS Record fEPSPs Post-HFS (60 min) LTP_Induction->Post_HFS Normalization Normalize fEPSP Slope to Baseline Post_HFS->Normalization Comparison Compare Potentiation (Drug vs. Control) Normalization->Comparison

Figure 2: Experimental workflow for studying the effect of Rp-8-pCPT-cGMPS on LTP.
Investigation of Platelet Function

Rp-8-pCPT-cGMPS is used to study the role of PKG in platelet aggregation and function.[4] It has been shown to antagonize the effects of cGMP-dependent protein kinase activators in intact human platelets.[4]

Experimental Protocol: In Vitro Platelet Aggregation Assay

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Platelet Aggregation Measurement:

    • Use a light transmission aggregometer to measure platelet aggregation. Adjust the instrument with PRP (0% aggregation) and PPP (100% aggregation).

    • Pre-incubate PRP with this compound (at various concentrations) or vehicle control for a specific time (e.g., 10 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a cGMP-dependent protein kinase activator (e.g., 8-pCPT-cGMP) followed by a platelet agonist (e.g., ADP, collagen, or thrombin).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the extent and rate of aggregation.

  • Data Analysis:

    • Quantify the maximal aggregation percentage for each condition.

    • Determine the inhibitory effect of Rp-8-pCPT-cGMPS by comparing the aggregation in its presence to the control.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection PRP_Prep Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Prep Aggregometer_Setup Setup Aggregometer (PRP & PPP) PRP_Prep->Aggregometer_Setup Preincubation Pre-incubate PRP with Rp-8-pCPT-cGMPS or Vehicle Aggregometer_Setup->Preincubation Stimulation Add PKG Activator & Platelet Agonist Preincubation->Stimulation Recording Record Light Transmission Stimulation->Recording Quantification Quantify Maximal Aggregation (%) Recording->Quantification Comparison Compare Inhibition (Drug vs. Control) Quantification->Comparison

Figure 3: Workflow for assessing the effect of Rp-8-pCPT-cGMPS on platelet aggregation.

Conclusion

This compound salt is a highly effective and selective tool for the in vitro and in situ inhibition of protein kinase G. Its well-defined chemical properties, potent inhibitory activity, and membrane permeability make it an indispensable reagent for researchers investigating the physiological and pathophysiological roles of the cGMP signaling pathway in diverse areas such as neuroscience, cardiovascular research, and platelet biology. The detailed protocols provided in this guide offer a starting point for designing and executing experiments to further unravel the complexities of PKG-mediated cellular processes.

References

The Discovery and Development of Rp-8-pCPT-cGMPS: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rp-8-pCPT-cGMPS, or (Rp)-8-(para-chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, stands as a pivotal tool in the study of cyclic guanosine monophosphate (cGMP)-dependent protein kinase (cGK) signaling. Its development was a significant step forward in the quest for potent, selective, and cell-permeable inhibitors of cGK, enabling researchers to dissect the intricate roles of this kinase in a multitude of physiological processes. This technical guide provides an in-depth overview of the discovery, development, and application of Rp-8-pCPT-cGMPS, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale for Development

The journey to develop Rp-8-pCPT-cGMPS was driven by the need for specific inhibitors to probe the functions of cGK. Early cGK inhibitors often lacked cell permeability and selectivity, limiting their utility in intact cell and tissue systems. The development of phosphorothioate analogs of cyclic nucleotides was a key breakthrough. The "Rp" diastereomer of these analogs was found to be a competitive antagonist at the cGMP-binding sites of cGK.

The addition of a bulky and lipophilic group at the 8-position of the guanine ring, such as the para-chlorophenylthio (pCPT) group, was a strategic modification aimed at enhancing both the potency and, crucially, the lipophilicity of the molecule. This increased lipophilicity allows Rp-8-pCPT-cGMPS to more readily cross cell membranes, reaching its intracellular target in sufficient concentrations to exert its inhibitory effect.[1][2] This key feature distinguishes it from earlier, less membrane-permeant cGK inhibitors.

Chemical Properties and Synthesis

Rp-8-pCPT-cGMPS is a synthetic analog of cGMP. The key structural modifications that confer its inhibitory properties are the phosphorothioate substitution at the cyclic phosphate, which renders it resistant to hydrolysis by phosphodiesterases, and the p-chlorophenylthio group at the 8-position of the guanine base.

Mechanism of Action

Rp-8-pCPT-cGMPS acts as a competitive inhibitor of cGMP-dependent protein kinase.[1] It binds to the cGMP-binding sites on the regulatory domain of the cGK enzyme, preventing the binding of endogenous cGMP. This prevents the conformational change that is necessary for the activation of the kinase's catalytic domain, thereby inhibiting the phosphorylation of its downstream target proteins.

Quantitative Data

The inhibitory potency and selectivity of Rp-8-pCPT-cGMPS have been characterized in various studies. The following tables summarize the available quantitative data.

Target Inhibitory Constant (Ki) Reference
cGMP-dependent protein kinase (cGK)0.5 µM[1][5]
cGK Iα0.5 µM
cGK Iβ0.45 µM
cGK II0.7 µM
Selectivity Observation Reference
cAMP-dependent protein kinase (PKA) Does not affect PKA activity in intact human platelets.[5]
cGMP-regulated phosphodiesterases Does not affect cGMP-regulated phosphodiesterases in intact human platelets.[5]

Signaling Pathways

Rp-8-pCPT-cGMPS has been instrumental in elucidating the role of cGK in various signaling pathways. Two prominent examples are the nitric oxide (NO)/cGMP pathway in vasodilation and the cGMP-mediated inhibition of platelet aggregation.

NO_cGMP_Vasodilation NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC cGK cGMP-dependent Protein Kinase (cGK) cGMP->cGK activates MLCP Myosin Light Chain Phosphatase (MLCP) cGK->MLCP activates MLC Myosin Light Chain (MLC) MLCP->MLC dephosphorylates Relaxation Smooth Muscle Relaxation MLC->Relaxation Inhibitor Rp-8-pCPT-cGMPS Inhibitor->cGK inhibits Platelet_Aggregation_Inhibition NO_Prostacyclin NO / Prostacyclin sGC_AC sGC / Adenylyl Cyclase NO_Prostacyclin->sGC_AC activate cGMP_cAMP cGMP / cAMP sGC_AC->cGMP_cAMP produce cGK_PKA cGK / PKA cGMP_cAMP->cGK_PKA activate Ca_mobilization Ca2+ Mobilization cGK_PKA->Ca_mobilization inhibit Inhibition Inhibition of Aggregation cGK_PKA->Inhibition Platelet_activation Platelet Activation & Aggregation Ca_mobilization->Platelet_activation Inhibitor Rp-8-pCPT-cGMPS Inhibitor->cGK_PKA inhibits cGK

References

In Vitro Characterization of Rp-8-pCPT-cGMPS Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-pCPT-cGMPS sodium salt is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG).[1] This lipophilic analog of cGMP readily permeates cell membranes, making it a valuable tool for investigating the physiological and pathological roles of the cGMP/PKG signaling pathway in vitro and in intact cells.[1] This technical guide provides a comprehensive overview of the in vitro characterization of Rp-8-pCPT-cGMPS, including its inhibitory activity, key experimental protocols for its evaluation, and its mechanism of action within the broader context of the cGMP signaling cascade.

Quantitative Data Summary

The inhibitory potency of this compound salt against various PKG isoforms has been determined through in vitro kinase assays. The equilibrium dissociation constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme.

Target EnzymeInhibitorKᵢ (µM)
cGMP-dependent protein kinaseRp-8-pCPT-cGMPS0.5[1][2]
PKGIαThis compound0.5
PKGIβThis compound0.45
PKGIIThis compound0.7

Signaling Pathway

Rp-8-pCPT-cGMPS acts as a competitive inhibitor of cGMP at its binding site on the regulatory domain of PKG. This prevents the cGMP-induced conformational change that is necessary for the activation of the kinase's catalytic domain, thereby inhibiting the phosphorylation of downstream target proteins.

cGMP_PKG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC ANP_BNP ANP/BNP pGC Particulate Guanylate Cyclase (pGC) ANP_BNP->pGC cGMP cGMP sGC->cGMP GTP pGC->cGMP GTP GTP GTP PKG Inactive PKG cGMP->PKG Rp_8_pCPT_cGMPS Rp-8-pCPT-cGMPS Rp_8_pCPT_cGMPS->PKG Inhibition Active_PKG Active PKG PKG->Active_PKG pSubstrate Phosphorylated Substrate Active_PKG->pSubstrate Phosphorylates Substrate Substrate Protein Physiological_Response Physiological Response (e.g., smooth muscle relaxation, inhibition of platelet aggregation) pSubstrate->Physiological_Response

Figure 1: cGMP-PKG Signaling Pathway and Point of Inhibition by Rp-8-pCPT-cGMPS.

Experimental Workflow

The in vitro characterization of Rp-8-pCPT-cGMPS typically follows a logical progression from initial biochemical assays to more complex cell-based functional assays.

experimental_workflow Start Start: Characterization of Rp-8-pCPT-cGMPS Reagent_Prep Reagent Preparation: - Rp-8-pCPT-cGMPS stock solution - PKG enzyme - Substrate (e.g., Kemptide) - ATP, Buffers Start->Reagent_Prep Kinase_Assay In Vitro Kinase Assay: Determine Ki and IC50 values for PKG isoforms Reagent_Prep->Kinase_Assay Data_Analysis_1 Data Analysis: - Calculate inhibitory constants - Determine potency and selectivity Kinase_Assay->Data_Analysis_1 Cell_Based_Assay_Prep Cell-Based Assay Preparation: - Prepare platelet-rich plasma (PRP) - Prepare platelet agonists (e.g., ADP, collagen) Data_Analysis_1->Cell_Based_Assay_Prep Platelet_Aggregation Platelet Aggregation Assay: Evaluate functional effect of PKG inhibition Cell_Based_Assay_Prep->Platelet_Aggregation Data_Analysis_2 Data Analysis: - Measure inhibition of platelet aggregation - Confirm cellular activity Platelet_Aggregation->Data_Analysis_2 Conclusion Conclusion: Summarize in vitro characteristics of Rp-8-pCPT-cGMPS Data_Analysis_2->Conclusion

Figure 2: Experimental Workflow for the In Vitro Characterization of Rp-8-pCPT-cGMPS.

Experimental Protocols

In Vitro PKG Kinase Assay

This protocol describes the determination of the inhibitory activity of Rp-8-pCPT-cGMPS on cGMP-dependent protein kinase using a radioactive filter-binding assay with the peptide substrate kemptide.

Materials:

  • Recombinant human PKG (e.g., PKGIα)

  • This compound salt

  • Kemptide (LRRASLG)

  • [γ-³²P]ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol

  • cGMP

  • ATP

  • Phosphocellulose paper (e.g., P81)

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Rp-8-pCPT-cGMPS in assay buffer.

    • Prepare a stock solution of kemptide in assay buffer.

    • Prepare a stock solution of cGMP in assay buffer.

    • Prepare a stock solution of ATP in assay buffer.

    • Dilute the PKG enzyme in assay buffer to the desired working concentration.

  • Assay Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Assay buffer

      • A serial dilution of Rp-8-pCPT-cGMPS (or vehicle control)

      • cGMP (to activate the enzyme)

      • Kemptide

      • PKG enzyme

    • Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Start the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to a final concentration of 100 µM.

    • Incubate the reaction for 15 minutes at 30°C.

  • Stop Reaction and Spot:

    • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

    • Immediately place the paper in a beaker of 0.75% phosphoric acid.

  • Wash and Count:

    • Wash the phosphocellulose papers three times with 0.75% phosphoric acid for 5 minutes each wash.

    • Perform a final wash with acetone.

    • Allow the papers to air dry.

    • Place each paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of Rp-8-pCPT-cGMPS compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • The Kᵢ value can be determined using the Cheng-Prusoff equation if the Kₘ of ATP is known.

Platelet Aggregation Assay

This protocol outlines a method to assess the functional effect of Rp-8-pCPT-cGMPS on platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate

  • This compound salt

  • Platelet agonist (e.g., ADP, collagen, or a NO donor like sodium nitroprusside to stimulate the cGMP pathway)

  • Phosphate-buffered saline (PBS)

  • Light transmission aggregometer and cuvettes with stir bars

Procedure:

  • Prepare Platelet-Rich Plasma (PRP):

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant) from the red and white blood cells.

    • Carefully collect the PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP will be used as a reference (100% aggregation).

  • Assay Setup:

    • Pre-warm the PRP and PPP to 37°C.

    • Calibrate the aggregometer with PPP (100% light transmission) and PRP (0% light transmission).

    • Place a cuvette containing PRP and a stir bar into the heating block of the aggregometer and allow it to equilibrate for 5 minutes.

  • Inhibition Measurement:

    • Add a specific concentration of Rp-8-pCPT-cGMPS (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) to allow for cell penetration and target engagement.

  • Induce Aggregation:

    • Add the platelet agonist to the PRP to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The aggregometer software will generate aggregation curves.

    • The maximum percentage of aggregation is determined for each condition.

    • Calculate the percentage of inhibition of aggregation for each concentration of Rp-8-pCPT-cGMPS relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the dose-response relationship.

Conclusion

This compound salt is a well-characterized and highly effective inhibitor of PKG. Its in vitro properties, including its potent inhibitory constants against various PKG isoforms and its demonstrated functional effects in cell-based assays, make it an indispensable tool for researchers investigating the intricate roles of the cGMP/PKG signaling pathway. The detailed protocols provided in this guide offer a solid foundation for the in vitro characterization and utilization of this important research compound.

References

Methodological & Application

Application Notes and Protocols for Rp-8-pCPT-cGMPS Sodium in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-pCPT-cGMPS sodium salt is a potent and cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is widely utilized in cell culture experiments as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Its lipophilic nature, conferred by the p-chlorophenylthio (pCPT) group at the 8-position, allows for excellent membrane permeability, making it an effective tool for studying cGMP/PKG signaling pathways in intact cells.[2] This document provides detailed application notes and protocols for the effective use of this compound salt in cell culture experiments.

Mechanism of Action

Rp-8-pCPT-cGMPS acts as a competitive antagonist at the cGMP binding sites on the regulatory subunit of PKG, thereby preventing the activation of the kinase. It exhibits selectivity for PKG over other cyclic nucleotide-binding proteins such as protein kinase A (PKA) and Epac-1, although potential cross-reactivity with PKA should be considered at higher concentrations.[3] Notably, Rp-8-pCPT-cGMPS has a dual role and can also act as an agonist of cyclic nucleotide-gated (CNG) channels. This is a critical consideration when designing experiments and interpreting results, as it allows for the differentiation between PKG-mediated and CNG channel-mediated effects.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound salt based on published literature.

ParameterValueTargetSpeciesReference
Ki 0.5 µMPKGBovine[1][2]
0.5 µMPKGIαHuman[3]
0.45 µMPKGIβHuman[3]
0.7 µMPKGIIHuman[3]
IC50 18.3 µMcGK IαNot Specified
0.16 µMcGK IINot Specified
Working Concentrations in Cell Culture

The optimal concentration of Rp-8-pCPT-cGMPS will vary depending on the cell type, experimental endpoint, and the level of endogenous cGMP. The following table provides a range of concentrations reported in the literature for various applications.

Cell TypeApplicationConcentration RangeReference
Porcine Granulosa CellsHormone Release Assay1 nM - 100 nM[4][5]
Human Neuroblastoma IMR32 CellsN-type Ca2+ Channel Inhibition20 µM[6]
Rat A7r5 Smooth Muscle CellsInhibition of Heparin Effects2 µM[7]
Human PlateletsInhibition of PKG-mediated phosphorylation0.1 mM (in combination with 0.2 mM 8-pCPT-cGMP)[8][9]

It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Mandatory Visualizations

Signaling Pathway of cGMP and Rp-8-pCPT-cGMPS

cGMP_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO NO sGC sGC NO->sGC Activates ANP ANP pGC pGC ANP->pGC Activates cGMP cGMP sGC->cGMP Synthesizes from GTP pGC->cGMP Synthesizes from GTP CNG_Channel CNG Channel Ion_Influx Ion Influx (Ca2+, Na+) CNG_Channel->Ion_Influx GTP GTP GTP->sGC GTP->pGC cGMP->CNG_Channel Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream_Targets Downstream Targets (e.g., VASP, ERK) PKG->Downstream_Targets Phosphorylates Rp_8_pCPT_cGMPS Rp-8-pCPT-cGMPS Rp_8_pCPT_cGMPS->CNG_Channel Activates Rp_8_pCPT_cGMPS->PKG Inhibits Biological_Response Biological Response (e.g., Vasodilation, Apoptosis) Downstream_Targets->Biological_Response Ion_Influx->Biological_Response

Caption: cGMP signaling pathway and points of intervention by Rp-8-pCPT-cGMPS.

Experimental Workflow for Investigating PKG Inhibition

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture cells to desired confluency Starvation 2. Serum-starve cells (optional, to reduce basal signaling) Cell_Culture->Starvation Pre_incubation 3. Pre-incubate with Rp-8-pCPT-cGMPS (Dose-response) Starvation->Pre_incubation Stimulation 4. Stimulate with PKG activator (e.g., 8-pCPT-cGMP, SNP) Pre_incubation->Stimulation Cell_Lysis 5. Lyse cells Stimulation->Cell_Lysis Viability_Assay 6b. Cell Viability/Apoptosis Assay Stimulation->Viability_Assay Reporter_Assay 6c. Reporter Gene Assay Stimulation->Reporter_Assay Western_Blot 6a. Western Blot for phospho-VASP, etc. Cell_Lysis->Western_Blot

Caption: General workflow for studying PKG inhibition with Rp-8-pCPT-cGMPS.

Experimental Protocols

Preparation of Stock Solutions
  • Reconstitution: this compound salt is soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or DMSO. A stock concentration of 10-100 mM is typically used.

  • Storage: Store the stock solution at -20°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. The compound is stable for at least 4 years when stored properly. Be aware that prolonged storage may lead to slow desulfurization, forming the PKG activator 8-pCPT-cGMP.

Protocol 1: Inhibition of PKG-Mediated Substrate Phosphorylation (Western Blot)

This protocol is designed to assess the ability of Rp-8-pCPT-cGMPS to inhibit the phosphorylation of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP), in response to a PKG activator.

Materials:

  • Cells of interest cultured in appropriate plates

  • Serum-free culture medium

  • This compound salt stock solution

  • PKG activator (e.g., 8-pCPT-cGMP or a nitric oxide donor like Sodium Nitroprusside - SNP)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-VASP (Ser239), anti-total VASP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with serum-free medium and incubate for 4-24 hours.

  • Pre-incubation with Inhibitor:

    • Prepare working solutions of Rp-8-pCPT-cGMPS in serum-free medium at various concentrations (e.g., 0.1, 1, 10, 20 µM).

    • Remove the medium from the cells and add the medium containing Rp-8-pCPT-cGMPS.

    • Incubate for 20-30 minutes at 37°C. Include a vehicle control (medium with the same concentration of DMSO or water as the inhibitor).

  • Stimulation:

    • Prepare a working solution of the PKG activator (e.g., 100 µM 8-pCPT-cGMP or 10 µM SNP).

    • Add the activator directly to the wells containing the inhibitor and incubate for the desired time (e.g., 10-30 minutes). Include a control with no activator.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 15-30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Western Blotting:

    • Determine the protein concentration of the supernatants.

    • Perform SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies according to standard Western blotting procedures.

    • Detect the signal using a chemiluminescent substrate.

Protocol 2: Cell Viability/Apoptosis Assay

This protocol outlines the use of Rp-8-pCPT-cGMPS to investigate the role of PKG in cell viability or apoptosis.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound salt stock solution

  • Apoptosis-inducing agent (optional)

  • Cell viability reagent (e.g., CCK-8/WST-8) or apoptosis detection kit (e.g., Caspase-3/7 assay, Annexin V staining)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the experiment. Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of Rp-8-pCPT-cGMPS in complete culture medium.

    • Remove the old medium and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.

    • If investigating the role of PKG in apoptosis induced by a specific stimulus, add the apoptosis-inducing agent at this step or after a pre-incubation period with the inhibitor.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • Assay:

    • For Cell Viability (CCK-8/WST-8): Add 10 µL of the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

    • For Apoptosis (Caspase-3/7 Assay): Follow the manufacturer's instructions for the specific kit. This typically involves adding a reagent that contains a luminogenic substrate for caspase-3 and -7 and measuring the resulting luminescence.

Concluding Remarks

This compound salt is a valuable pharmacological tool for dissecting the roles of PKG in various cellular processes. Careful consideration of its dual mechanism of action, optimal working concentration, and appropriate controls are essential for obtaining reliable and interpretable data. The protocols provided here serve as a starting point, and researchers should optimize the conditions for their specific experimental systems.

References

Application Notes and Protocols for Studying Smooth Muscle Relaxation with Rp-8-pCPT-cGMPS Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-pCPT-cGMPS sodium is a potent and cell-permeable inhibitor of cGMP-dependent protein kinase (PKG), a key enzyme in the signaling pathway that mediates smooth muscle relaxation. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the role of the cGMP/PKG pathway in smooth muscle physiology and pharmacology. Its high lipid solubility ensures good cell membrane penetration, making it an effective tool for studying cGMP-mediated processes in intact tissues.[1]

The primary mechanism of smooth muscle relaxation by agents that elevate cyclic guanosine monophosphate (cGMP), such as nitric oxide (NO) donors, involves the activation of PKG. Activated PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile apparatus to calcium, ultimately resulting in vasodilation and relaxation of other smooth muscle tissues. This compound competitively inhibits the binding of cGMP to PKG, thereby preventing its activation and allowing for the elucidation of PKG-dependent signaling events.

Mechanism of Action

This compound acts as a competitive inhibitor at the cGMP binding site of PKG. By preventing the activation of PKG, it effectively blocks the downstream signaling cascade that leads to smooth muscle relaxation. This inhibitory effect is selective for PKG over cAMP-dependent protein kinase (PKA), making it a valuable tool for dissecting the specific contributions of the cGMP pathway.

cluster_extracellular Extracellular Space cluster_cellular Smooth Muscle Cell NO_donors NO Donors (e.g., SNP) sGC Soluble Guanylyl Cyclase (sGC) NO_donors->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Inactive PKG cGMP->PKG Binds to active_PKG Active PKG PKG->active_PKG Activates downstream Downstream Effectors (e.g., Ion Channels, MLCP) active_PKG->downstream Phosphorylates Rp-8-pCPT-cGMPS Rp-8-pCPT-cGMPS Sodium Rp-8-pCPT-cGMPS->PKG Competitively Inhibits Relaxation Smooth Muscle Relaxation Contraction Smooth Muscle Contraction downstream->Relaxation

Figure 1: cGMP/PKG signaling pathway in smooth muscle relaxation and the inhibitory action of Rp-8-pCPT-cGMPS.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueTissue/Cell TypeNotesReference
Ki (PKG) 0.5 µMIn vitro (using kemptide as substrate)Demonstrates potent competitive inhibition of PKG.[1]
Effective Concentration 10 µMHuman Corpus Cavernosum Smooth MuscleSignificantly attenuated relaxation induced by sodium nitroprusside.[2]
Effective Concentration 10 µMCoronary Artery Smooth Muscle CellsReversed the stimulatory effect of cAMP-dependent vasodilators on BKCa channel activity, indicating PKG inhibition.[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of Smooth Muscle Relaxation using an Organ Bath

This protocol describes the use of an isolated organ bath system to measure the effect of this compound on vasodilator-induced relaxation of vascular smooth muscle rings.

Materials:

  • This compound

  • Isolated tissue/organ bath system with force-displacement transducers

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)

  • Phenylephrine or Norepinephrine (for pre-contraction)

  • Sodium Nitroprusside (SNP) or other cGMP-elevating vasodilator

  • Carbogen gas (95% O2 / 5% CO2)

  • Dissection tools

  • Suture material

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional guidelines.

    • Carefully dissect the desired artery (e.g., thoracic aorta, femoral artery) and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove excess connective tissue and fat.

    • Cut the artery into rings of 2-4 mm in length. For some experiments, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire.

  • Mounting the Tissue:

    • Mount the arterial rings on two L-shaped stainless-steel hooks or wires in the organ bath chambers.

    • One hook is fixed to the bottom of the chamber, and the other is connected to a force-displacement transducer.

    • Fill the organ bath chambers with Krebs-Henseleit solution and maintain it at 37°C, continuously bubbled with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 grams (this may need to be optimized depending on the tissue).

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

    • To check for tissue viability, induce a contraction with a high concentration of KCl (e.g., 60 mM). After a stable contraction is achieved, wash the tissue to return to baseline.

  • Experimental Protocol:

    • Induce a submaximal, stable contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM) or norepinephrine.

    • Once the contraction has plateaued, add the cGMP-mediated vasodilator (e.g., cumulative concentrations of Sodium Nitroprusside) to elicit a concentration-dependent relaxation.

    • After the first concentration-response curve is established and the tissue is washed and re-equilibrated, incubate the tissue with this compound (e.g., 10 µM) for 20-30 minutes.

    • Repeat the pre-contraction with the same vasoconstrictor.

    • Generate a second concentration-response curve for the vasodilator in the presence of this compound.

  • Data Analysis:

    • Record the isometric tension continuously.

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine or norepinephrine.

    • Compare the concentration-response curves of the vasodilator in the absence and presence of this compound. A rightward shift in the concentration-response curve and a decrease in the maximal relaxation indicate inhibition of the PKG pathway.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissect Dissect Smooth Muscle Tissue Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate and Check Viability Mount->Equilibrate Pre-contract Pre-contract with Agonist (e.g., Phenylephrine) Equilibrate->Pre-contract Vasodilator_CRC Generate Vasodilator Concentration-Response Curve (CRC) Pre-contract->Vasodilator_CRC Incubate_Inhibitor Incubate with Rp-8-pCPT-cGMPS Vasodilator_CRC->Incubate_Inhibitor Washout Repeat_Contraction Repeat Pre-contraction Incubate_Inhibitor->Repeat_Contraction Repeat_CRC Generate Vasodilator CRC in presence of Inhibitor Repeat_Contraction->Repeat_CRC Analyze Analyze and Compare CRCs Repeat_CRC->Analyze

Figure 2: Experimental workflow for studying the effect of Rp-8-pCPT-cGMPS on smooth muscle relaxation.
Protocol 2: Investigating PKG-dependent signaling in cultured smooth muscle cells

This protocol outlines a method to assess the inhibitory effect of this compound on PKG-mediated phosphorylation of downstream targets, such as Vasodilator-Stimulated Phosphoprotein (VASP), in cultured smooth muscle cells.

Materials:

  • Cultured vascular smooth muscle cells (VSMCs)

  • This compound

  • 8-Bromo-cGMP or Sodium Nitroprusside (to stimulate PKG)

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against phospho-VASP (Ser239) and total VASP

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Plate VSMCs and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours prior to the experiment.

    • Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes.

    • Stimulate the cells with a PKG activator such as 8-Bromo-cGMP (e.g., 100 µM) or SNP (e.g., 10 µM) for 10-15 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with an antibody against total VASP for normalization.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-VASP signal to the total VASP signal.

    • Compare the levels of VASP phosphorylation in the different treatment groups to determine the inhibitory effect of this compound.

Troubleshooting

  • Low or no relaxation response: Ensure the integrity of the endothelium (if studying endothelium-dependent relaxation) and the viability of the smooth muscle tissue. Check the concentration and activity of the vasodilator.

  • High variability between tissues: Standardize the dissection and mounting procedures. Ensure consistent resting tension is applied to all tissues.

  • Incomplete inhibition by Rp-8-pCPT-cGMPS: The relaxation may be mediated by PKG-independent pathways. Consider using a higher concentration of the inhibitor or investigating alternative signaling mechanisms.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the cGMP/PKG signaling pathway in smooth muscle relaxation. The protocols provided herein offer a framework for conducting both functional and mechanistic studies to elucidate the intricate processes governing smooth muscle tone and to identify novel therapeutic targets for cardiovascular and other smooth muscle-related disorders.

References

Troubleshooting & Optimization

Technical Support Center: Confirming PKG Inhibition with Rp-8-pCPT-cGMPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rp-8-pCPT-cGMPS to inhibit Protein Kinase G (PKG) in experimental settings. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data to ensure the successful application and confirmation of PKG inhibition in your research.

Frequently Asked Questions (FAQs)

Q1: What is Rp-8-pCPT-cGMPS and how does it inhibit PKG?

Rp-8-pCPT-cGMPS is a potent and membrane-permeable analog of cyclic guanosine monophosphate (cGMP). It acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1] It binds to the cGMP binding sites on the regulatory domain of PKG, preventing the conformational change required for kinase activation. Its high lipid solubility allows it to effectively penetrate cell membranes, making it suitable for use in intact cell-based assays.[1]

Q2: What are the key differences between Rp-8-pCPT-cGMPS and other PKG inhibitors?

Rp-8-pCPT-cGMPS is a cGMP analog that specifically targets the cGMP-binding site of PKG.[2] Other classes of PKG inhibitors exist, such as those that target the ATP-binding site (e.g., KT5823) or the substrate-binding site.[2] Compared to some other cGMP analogs like (Rp)-8-Br-cGMP-S, Rp-8-pCPT-cGMPS is more lipophilic, allowing for better cell permeability.[2]

Q3: Is Rp-8-pCPT-cGMPS selective for PKG?

Rp-8-pCPT-cGMPS exhibits selectivity for PKG over cAMP-dependent protein kinase (PKA) and Epac-1. However, at higher concentrations, it may have off-target effects. It has been reported to act as an agonist for cyclic nucleotide-gated (CNG) channels and may inhibit some phosphodiesterases (PDEs).[2] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls in your experiments.

Q4: What is a typical working concentration for Rp-8-pCPT-cGMPS?

The optimal concentration of Rp-8-pCPT-cGMPS will vary depending on the cell type and experimental conditions. A common starting point for in vitro kinase assays is in the range of its Ki value (around 0.5 µM). For cell-based assays, concentrations typically range from 1 µM to 50 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable inhibition of PKG activity. Inhibitor concentration is too low. Perform a dose-response experiment to determine the optimal inhibitor concentration for your system.
Poor cell permeability. Although Rp-8-pCPT-cGMPS is membrane-permeable, ensure sufficient incubation time for it to reach its intracellular target.
Inhibitor degradation. Prepare fresh stock solutions of Rp-8-pCPT-cGMPS and store them properly according to the manufacturer's instructions.
PKG is not the primary kinase involved in the observed effect. Use alternative methods to confirm the role of PKG, such as siRNA-mediated knockdown or using other PKG inhibitors with different mechanisms of action.
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistent cell passage numbers, confluency, and serum conditions.
Inhibitor stock solution variability. Prepare a large batch of the inhibitor stock solution to be used across multiple experiments to minimize variability.
Suspected off-target effects. Inhibitor concentration is too high. Use the lowest effective concentration of Rp-8-pCPT-cGMPS determined from your dose-response curve.
Activation of CNG channels. If your system expresses CNG channels, consider using a CNG channel blocker as a control or measuring channel activity directly.[3]
Inhibition of PKA. Although selective, cross-reactivity with PKA can occur at high concentrations. Use a specific PKA inhibitor (e.g., KT 5720) as a control to differentiate between PKG and PKA-mediated effects.[4]
Inhibition of Phosphodiesterases (PDEs). Some cGMP analogs can inhibit PDEs.[2] Measure intracellular cGMP levels to ensure they are not unexpectedly elevated due to PDE inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) of Rp-8-pCPT-cGMPS for different PKG isoforms. This data is crucial for determining the appropriate concentration range for your experiments.

Inhibitor Target Ki (µM) Reference
Rp-8-pCPT-cGMPSPKG Iα0.5
Rp-8-pCPT-cGMPSPKG Iβ0.45
Rp-8-pCPT-cGMPSPKG II0.7

Experimental Protocols & Workflows

To confirm PKG inhibition by Rp-8-pCPT-cGMPS, a multi-pronged approach is recommended. This involves directly assessing PKG activity and measuring the phosphorylation of a known downstream substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP).

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_in_vitro In Vitro Kinase Assay A Treat cells with PKG activator (e.g., 8-Br-cGMP) C Cell Lysis A->C B Pre-treat with Rp-8-pCPT-cGMPS (dose-response) B->A D Western Blot for pVASP C->D I Confirmation of PKG Inhibition D->I E Recombinant PKG H Measure Substrate Phosphorylation E->H F PKG Substrate (e.g., VASP or synthetic peptide) F->H G ATP + Rp-8-pCPT-cGMPS (dose-response) G->H H->I

Figure 1: A generalized experimental workflow for confirming PKG inhibition.

Protocol 1: Western Blot for VASP Phosphorylation

A reliable method to assess PKG activity in intact cells is to measure the phosphorylation of its substrate, VASP, at Ser239, a site preferentially phosphorylated by PKG.[5]

Materials:

  • Cell culture reagents

  • PKG activator (e.g., 8-Bromo-cGMP)

  • Rp-8-pCPT-cGMPS

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed and grow cells to the desired confluency.

    • Pre-incubate cells with varying concentrations of Rp-8-pCPT-cGMPS for 1-2 hours.

    • Stimulate the cells with a PKG activator (e.g., 100 µM 8-Bromo-cGMP) for 15-30 minutes.

    • Include appropriate controls: untreated cells, cells treated with activator alone, and cells treated with inhibitor alone.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer containing phosphatase and protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total VASP antibody for loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-VASP signal to the total VASP signal.

Protocol 2: In Vitro PKG Kinase Assay

This assay directly measures the ability of Rp-8-pCPT-cGMPS to inhibit the enzymatic activity of purified PKG.

Materials:

  • Recombinant active PKG

  • PKG substrate (e.g., purified VASP or a synthetic peptide substrate)

  • Rp-8-pCPT-cGMPS

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • ATP (radiolabeled or non-radiolabeled depending on the detection method)

  • Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or a specific antibody for ELISA-based methods)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a microplate, combine the kinase assay buffer, recombinant PKG, and the PKG substrate.

    • Add varying concentrations of Rp-8-pCPT-cGMPS to the reaction mixtures. Include a no-inhibitor control.

    • Pre-incubate for 10-15 minutes at 30°C.

  • Initiate Reaction:

    • Start the kinase reaction by adding ATP.

    • Incubate for a predetermined time (e.g., 20-30 minutes) at 30°C. The incubation time should be within the linear range of the reaction.

  • Terminate Reaction:

    • Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA or by spotting onto phosphocellulose paper).

  • Detection of Phosphorylation:

    • If using radiolabeled ATP, separate the phosphorylated substrate from the unreacted ATP (e.g., by washing the phosphocellulose paper) and measure the incorporated radioactivity using a scintillation counter.

    • If using a non-radioactive method, follow the manufacturer's protocol for the specific assay kit (e.g., ELISA-based detection with a phospho-specific antibody).

  • Data Analysis:

    • Calculate the percentage of PKG inhibition for each concentration of Rp-8-pCPT-cGMPS compared to the no-inhibitor control.

    • Determine the IC50 value of the inhibitor.

Signaling Pathway

The following diagram illustrates the canonical cGMP-PKG signaling pathway and the point of inhibition by Rp-8-pCPT-cGMPS.

cGMP_PKG_Pathway cluster_upstream Upstream Activation cluster_pkg PKG Regulation cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG_inactive Inactive PKG cGMP->PKG_inactive binds & activates PKG_active Active PKG PKG_inactive->PKG_active Substrate Substrate (e.g., VASP) PKG_active->Substrate phosphorylates Rp_inhibitor Rp-8-pCPT-cGMPS Rp_inhibitor->PKG_inactive competitively inhibits binding of cGMP pSubstrate Phosphorylated Substrate (e.g., pVASP Ser239) Substrate->pSubstrate Cellular_Response Cellular Response (e.g., smooth muscle relaxation, inhibition of platelet aggregation) pSubstrate->Cellular_Response

Figure 2: The cGMP-PKG signaling pathway and inhibition by Rp-8-pCPT-cGMPS.

References

minimizing variability in experiments using Rp-8-pCPT-cGMPS sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments using Rp-8-pCPT-cGMPS sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sodium salt of Rp-8-pCPT-cGMPS, a cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its primary mechanism of action is as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] By binding to the cGMP binding site on PKG, it prevents the activation of the kinase by endogenous cGMP.

Q2: What are the main applications of this compound in research?

This compound is widely used as a tool to investigate the physiological roles of the cGMP/PKG signaling pathway. Common applications include studying its role in smooth muscle relaxation, platelet aggregation, neurotransmission, and bone cancer pain.[1][3]

Q3: What is the selectivity profile of this compound?

This compound exhibits selectivity for PKG over other cyclic nucleotide-binding proteins like protein kinase A (PKA) and Epac-1.[4] However, it is important to be aware of potential off-target effects, such as its agonistic activity on cyclic nucleotide-gated (CNG) channels.[1]

Q4: How should I prepare and store stock solutions of this compound?

This compound is soluble in water and DMSO up to 100 mM. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.[5] The stability of the compound in solution is reported to be at least 4 years when stored properly.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable inhibitory effect on PKG activity. Insufficient concentration: The concentration of the inhibitor may be too low to effectively compete with endogenous cGMP.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type or experimental system. Start with a concentration range based on the known Ki values (see table below).
Poor cell permeability: Although designed to be cell-permeable, efficiency can vary between cell types.Increase the incubation time to allow for better penetration. Confirm cell permeability using a fluorescently labeled analog if available, or by measuring the downstream effects of PKG inhibition.
Degradation of the compound: Improper storage or handling may lead to degradation.Ensure the compound and stock solutions are stored at -20°C and protected from light. Prepare fresh working solutions for each experiment.
Inconsistent results between experiments. Variability in cell culture conditions: Cell density, passage number, and serum concentration can all influence signaling pathways.Standardize your cell culture protocols. Ensure cells are seeded at the same density and used within a consistent passage number range. Serum-starve cells before treatment if appropriate for your experiment.
Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor.Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. Prepare a master mix of the inhibitor for treating multiple wells or samples.
Observed effects may not be specific to PKG inhibition. Off-target effects: Rp-8-pCPT-cGMPS can act as an agonist on cyclic nucleotide-gated (CNG) channels.[1]Include appropriate controls to rule out off-target effects. For example, use a structurally different PKG inhibitor to see if it produces the same effect. If CNG channel activity is a concern, use a specific CNG channel blocker in a control experiment.
Activation at high concentrations: At millimolar concentrations, Rp-8-pCPT-cGMPS has been observed to activate PKG.[6]Avoid using excessively high concentrations of the inhibitor. Stick to the determined optimal inhibitory range from your dose-response experiments.

Quantitative Data

Inhibitory Potency of this compound against PKG Isoforms

PKG Isoform Ki (μM) IC50 (μM)
PKGIα0.5[4]18.3[6]
PKGIβ0.45[4]-
PKGII0.7[4]0.16[6]

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the concentration of cGMP.

Experimental Protocols

General Protocol for Treating Cultured Cells with this compound

  • Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow overnight.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in sterile water or DMSO. For example, to make a 10 mM stock solution, dissolve 5.26 mg of the compound (MW: 525.9 g/mol ) in 1 mL of solvent.

  • Preparation of Working Solution: Dilute the stock solution to the desired final concentration in your cell culture medium. It is recommended to perform a serial dilution.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period. The optimal incubation time will depend on the specific cell type and the downstream effect being measured. A typical range is from 30 minutes to 24 hours.

  • Downstream Analysis: After incubation, proceed with your planned downstream analysis, such as Western blotting for phosphorylation of PKG targets, cell viability assays, or functional assays.

Control Experiments:

  • Vehicle Control: Treat cells with the same volume of the solvent used to dissolve this compound.

  • Positive Control for PKG activation: Treat cells with a known PKG activator (e.g., 8-Bromo-cGMP) to confirm that the pathway is active in your cells.

  • Specificity Control: To confirm that the observed effects are due to PKG inhibition, consider using another PKG inhibitor with a different chemical structure or using siRNA to knockdown PKG expression.

Visualizations

cGMP_PKG_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NPs Natriuretic Peptides (NPs) pGC Particulate Guanylate Cyclase (pGC) NPs->pGC Activates cGMP cGMP pGC->cGMP Synthesizes sGC->cGMP Synthesizes GTP GTP GTP->pGC GTP->sGC PKG Inactive PKG cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by Active_PKG Active PKG PKG->Active_PKG Substrates Substrate Proteins Active_PKG->Substrates Phosphorylates Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Response Physiological Response Phospho_Substrates->Response Rp_Inhibitor Rp-8-pCPT-cGMPS sodium Rp_Inhibitor->PKG Inhibits GMP GMP PDEs->GMP

Caption: The cGMP-PKG signaling pathway and the inhibitory action of this compound.

troubleshooting_workflow Start Experiment Shows No or Inconsistent Effect Check_Conc Is the inhibitor concentration optimal? Start->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Permeability Is cell permeability an issue? Check_Conc->Check_Permeability Yes Dose_Response->Check_Permeability Incubation_Time Increase Incubation Time Check_Permeability->Incubation_Time Yes Check_Stability Is the compound stable? Check_Permeability->Check_Stability No Incubation_Time->Check_Stability Storage_Handling Review Storage and Handling Procedures Prepare Fresh Solutions Check_Stability->Storage_Handling No Check_Controls Are appropriate controls included? Check_Stability->Check_Controls Yes Storage_Handling->Check_Controls Implement_Controls Implement Vehicle, Positive, and Specificity Controls Check_Controls->Implement_Controls No Check_Off_Target Could there be off-target effects? Check_Controls->Check_Off_Target Yes Implement_Controls->Check_Off_Target Off_Target_Exp Design experiments to test for known off-target effects (e.g., CNG channels) Check_Off_Target->Off_Target_Exp Yes Re-evaluate Re-evaluate Experimental Design and Data Check_Off_Target->Re-evaluate No Off_Target_Exp->Re-evaluate

Caption: A logical workflow for troubleshooting common issues in experiments with this compound.

References

ensuring complete dissolution of Rp-8-pCPT-cGMPS sodium for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Rp-8-pCPT-cGMPS sodium salt in experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure complete dissolution and proper handling of this cGMP-dependent protein kinase (PKG) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and what is its primary mechanism of action?

Rp-8-pCPT-cGMPS is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). It acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Its lipophilic nature allows it to effectively cross cell membranes to inhibit intracellular PKG activity.[1]

Q2: What are the recommended solvents for dissolving this compound salt?

This compound salt is soluble in both water and dimethyl sulfoxide (DMSO).

Q3: What is the solubility of this compound salt in these solvents?

The solubility of this compound salt is up to 100 mM in water and 100 mM in DMSO. Another source suggests a solubility of 25 mg/mL in water.

Q4: How should I store the solid compound and prepared stock solutions?

The solid compound should be stored at -20°C. Stock solutions should also be stored at -20°C for long-term use. It is recommended to protect the compound and its solutions from bright light.

Troubleshooting Guide: Dissolution and Handling

This guide addresses common issues that may arise when preparing this compound salt solutions for your experiments.

Problem Potential Cause Recommended Solution
Difficulty in dissolving the compound Insufficient mixing or solvent volume.- Ensure you are using a sufficient volume of the recommended solvent (water or DMSO) to achieve the desired concentration, not exceeding the solubility limits. - Vortex the solution for 1-2 minutes to aid dissolution. - If dissolution is still slow, gentle warming of the solution in a water bath (not exceeding 37°C) can be attempted. However, be cautious as excessive heat may degrade the compound.
Precipitation observed in the solution after dissolution - The concentration of the solution exceeds the solubility limit. - The solution was not properly mixed. - The solution was stored improperly, leading to precipitation over time.- Dilute the solution with more of the same solvent to a concentration within the known solubility range. - Ensure the solution is thoroughly mixed by vortexing. - Store stock solutions at -20°C and avoid repeated freeze-thaw cycles. For use in cell culture, it is advisable to prepare fresh dilutions from the stock solution for each experiment.
Inconsistent experimental results - Inaccurate concentration of the stock solution. - Degradation of the compound.- Recalculate the required mass of the compound and volume of the solvent to ensure the correct concentration. Use a reconstitution calculator if available from the supplier. - Prepare fresh stock solutions regularly. Avoid prolonged storage of diluted working solutions. - Protect the stock solution from light.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound salt.

ParameterValueReference
Molecular Weight 525.86 g/mol
Solubility in Water Up to 100 mM
Solubility in DMSO Up to 100 mM
Ki for PKGIα 0.5 µM[2]
Ki for PKGIβ 0.45 µM
Ki for PKGII 0.7 µM
Storage Temperature -20°C

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in Water:

  • Weighing: Accurately weigh out 5.26 mg of this compound salt (Molecular Weight: 525.86 g/mol ).

  • Dissolution: Add 1 mL of sterile, nuclease-free water to the vial containing the compound.

  • Mixing: Vortex the vial for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway of cGMP Inhibition by Rp-8-pCPT-cGMPS

The following diagram illustrates the cGMP signaling pathway and the point of inhibition by Rp-8-pCPT-cGMPS. In this pathway, nitric oxide (NO) or natriuretic peptides stimulate soluble guanylate cyclase (sGC) or particulate guanylate cyclase (pGC) respectively, leading to the production of cGMP from GTP.[3][4] cGMP then activates Protein Kinase G (PKG), which phosphorylates various downstream targets.[3][4] Rp-8-pCPT-cGMPS competitively inhibits the binding of cGMP to PKG, thereby blocking its activation and downstream signaling.[1][2]

cGMP_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Natriuretic Peptides Natriuretic Peptides pGC Particulate Guanylate Cyclase (pGC) Natriuretic Peptides->pGC cGMP cGMP sGC->cGMP GTP pGC->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Targets Downstream Targets PKG->Downstream Targets Phosphorylates Physiological Response Physiological Response Downstream Targets->Physiological Response Rp-8-pCPT-cGMPS Rp-8-pCPT-cGMPS Rp-8-pCPT-cGMPS->PKG Inhibits

Caption: cGMP signaling pathway and inhibition by Rp-8-pCPT-cGMPS.

Experimental Workflow for Dissolving Rp-8-pCPT-cGMPS

This workflow diagram outlines the key steps for the successful dissolution of this compound salt for experimental use.

Dissolution_Workflow start Start weigh Weigh Rp-8-pCPT-cGMPS Sodium Salt start->weigh add_solvent Add appropriate volume of Water or DMSO weigh->add_solvent mix Vortex for 1-2 minutes add_solvent->mix check_dissolution Check for complete dissolution mix->check_dissolution gentle_warm Gentle warming (optional, max 37°C) check_dissolution->gentle_warm No aliquot Aliquot into single-use tubes check_dissolution->aliquot Yes troubleshoot Troubleshoot: - Check concentration - Add more solvent check_dissolution->troubleshoot Persistent Issue gentle_warm->mix store Store at -20°C aliquot->store end End store->end

Caption: Workflow for dissolving this compound salt.

References

Validation & Comparative

A Head-to-Head Comparison of PKG Inhibitors: Rp-8-pCPT-cGMPS vs. KT5823

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable protein kinase G (PKG) inhibitor is critical for elucidating the role of the cGMP/PKG signaling pathway in various physiological and pathological processes. This guide provides a comprehensive comparison of two commonly used PKG inhibitors, Rp-8-pCPT-cGMPS and KT5823, with supporting experimental data and protocols.

This comparison guide delves into the mechanisms of action, potency, selectivity, and cellular efficacy of Rp-8-pCPT-cGMPS and KT5823. While both are potent inhibitors of PKG, they exhibit distinct characteristics that can influence experimental outcomes.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters of Rp-8-pCPT-cGMPS and KT5823, providing a clear overview for easy comparison.

FeatureRp-8-pCPT-cGMPS, Sodium SaltKT5823
Mechanism of Action Competitive inhibitor of the cGMP binding site[1][2]ATP-competitive inhibitor[3][4]
Potency (Ki for PKG) ~0.5 µM (general PKG)[1][2]. Specific values for isoforms: PKGIα: 0.5 µM, PKGIβ: 0.45 µM, PKGII: 0.7 µM~0.23 µM (234 nM)[5][6]
Selectivity (Ki) PKA: Exhibits selectivity over PKA. PKC: Information not readily available.PKA: >10 µM[5][6]. PKC: 4 µM[5][6]
Cell Permeability High lipid solubility, readily penetrates cell membranes[1][7]Generally considered cell-permeable[3][6]
Efficacy in Intact Cells Effective in inhibiting PKG in intact cells, such as human platelets[2][7]Efficacy is debated; some studies show it fails to inhibit PKG in intact human platelets[6]

Understanding the cGMP/PKG Signaling Pathway

The cGMP/PKG signaling pathway plays a crucial role in a multitude of cellular functions. The diagram below illustrates the key components and interactions within this pathway.

pkg_signaling_pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates NPs Natriuretic Peptides (ANP, BNP) pGC Particulate Guanylate Cyclase (pGC) NPs->pGC activates cGMP cGMP sGC->cGMP catalyzes pGC->cGMP catalyzes GTP GTP GTP->sGC GTP->pGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs hydrolyzed by Downstream Downstream Targets (e.g., VASP, ion channels) PKG->Downstream phosphorylates AMP 5'-GMP PDEs->AMP Physiological Physiological Effects (e.g., vasodilation, inhibition of platelet aggregation) Downstream->Physiological

Figure 1. The cGMP/PKG Signaling Pathway.

Experimental Protocols

Accurate evaluation of PKG inhibitors requires robust experimental methodologies. Below are detailed protocols for key experiments used to assess the efficacy and selectivity of compounds like Rp-8-pCPT-cGMPS and KT5823.

In Vitro PKG Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PKG.

invitro_kinase_assay start Start prepare Prepare reaction mix: - Kinase buffer - Purified PKG - Peptide substrate (e.g., Kemptide) start->prepare add_inhibitor Add test inhibitor (Rp-8-pCPT-cGMPS or KT5823) at various concentrations prepare->add_inhibitor pre_incubate Pre-incubate at 30°C add_inhibitor->pre_incubate initiate Initiate reaction by adding [γ-32P]ATP pre_incubate->initiate incubate Incubate at 30°C initiate->incubate stop Stop reaction (e.g., by adding phosphoric acid) incubate->stop spot Spot reaction mixture onto phosphocellulose paper stop->spot wash Wash paper to remove unincorporated [γ-32P]ATP spot->wash quantify Quantify incorporated radioactivity (scintillation counting) wash->quantify end End quantify->end

Figure 2. Workflow for an in vitro PKG kinase assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, purified recombinant PKG enzyme, and a specific peptide substrate.

  • Inhibitor Addition: Add varying concentrations of the PKG inhibitor (Rp-8-pCPT-cGMPS or KT5823) or vehicle control to the reaction tubes.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing [γ-³²P]ATP and MgCl₂.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Separation: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cellular PKG Activity Assay: VASP Phosphorylation

Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. Measuring the phosphorylation of VASP at Ser239 in intact cells is a reliable method to assess cellular PKG activity.

Western Blotting Protocol:

  • Cell Treatment: Plate and culture cells (e.g., human platelets or endothelial cells) to the desired confluency. Pre-incubate the cells with the PKG inhibitor (Rp-8-pCPT-cGMPS or KT5823) or vehicle for a specified time.

  • PKG Activation: Stimulate the cells with a PKG activator, such as 8-pCPT-cGMP or a nitric oxide donor (e.g., sodium nitroprusside), for a defined period.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total VASP or β-actin) to determine the relative levels of VASP phosphorylation.

Discussion and Conclusion

Both Rp-8-pCPT-cGMPS and KT5823 are valuable tools for studying PKG signaling. Rp-8-pCPT-cGMPS acts as a competitive inhibitor at the cGMP binding site and has demonstrated reliable inhibition of PKG in cellular assays[2][7]. Its high lipid solubility ensures good cell permeability[1][7].

KT5823, an ATP-competitive inhibitor, is also potent against purified PKG[5][6]. However, its efficacy in intact cells is a subject of debate. Some studies have reported that KT5823 fails to inhibit PKG-mediated events, such as VASP phosphorylation, in cell-based assays, suggesting potential issues with cellular uptake or off-target effects[6].

Key Considerations for Researchers:

  • For in vitro studies with purified enzymes, both inhibitors can be effective.

  • For cell-based assays, Rp-8-pCPT-cGMPS may be the more reliable choice due to its consistent performance in intact cells.

  • When using KT5823 in cellular experiments, it is crucial to include appropriate controls to validate its on-target activity.

  • The choice of inhibitor should be guided by the specific experimental context, including the cell type and the specific question being addressed.

By carefully considering the distinct properties of these inhibitors and employing rigorous experimental protocols, researchers can confidently investigate the intricate roles of the cGMP/PKG signaling pathway.

References

Unveiling the Specificity of Rp-8-pCPT-cGMPS: A Comparative Guide for cGK I vs. cGK II Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of pharmacological tools is paramount. This guide provides a comprehensive comparison of the specificity of Rp-8-pCPT-cGMPS sodium salt for cGMP-dependent protein kinase I (cGK I) versus cGMP-dependent protein kinase II (cGK II), supported by experimental data and detailed protocols.

Rp-8-pCPT-cGMPS is widely utilized as a competitive inhibitor of cGMP-dependent protein kinases (PKG). While often described as a pan-PKG inhibitor, a closer examination of the data reveals nuances in its affinity for the different isoforms. This guide aims to clarify these distinctions to facilitate more precise experimental design and data interpretation.

Quantitative Comparison of Inhibitory Potency

The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with a lower Ki value indicating a higher affinity for the target enzyme. The following table summarizes the reported Ki values for Rp-8-pCPT-cGMPS against the alpha and beta isoforms of cGK I and against cGK II.

Target IsoformInhibitory Constant (Ki)
cGK Iα0.5 µM
cGK Iβ0.45 µM
cGK II0.7 µM

Data sourced from commercial supplier technical information.

These data indicate that Rp-8-pCPT-cGMPS exhibits a slight preference for cGK I isoforms over cGK II, though it is generally considered a potent inhibitor of all three.

Signaling Pathways of cGK I and cGK II

To appreciate the functional consequences of inhibiting cGK I versus cGK II, it is essential to understand their distinct signaling pathways and physiological roles. cGK I is predominantly found in smooth muscle cells and platelets, where it plays a key role in vasodilation and the inhibition of platelet aggregation. In contrast, cGK II is primarily expressed in the intestinal epithelium, kidneys, and brain, where it is involved in processes such as intestinal fluid secretion, renin secretion, and bone growth.[1]

Below are simplified diagrams illustrating the distinct signaling cascades of cGK I and cGK II.

cGKI_pathway cluster_upstream Upstream Activation cluster_cgki cGK I Signaling NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC converts cGKI cGK I cGMP->cGKI activates IRAG IRAG cGKI->IRAG phosphorylates PLN Phospholamban (PLN) cGKI->PLN phosphorylates Rp8 Rp-8-pCPT-cGMPS Rp8->cGKI inhibits Ca_decrease Decreased intracellular [Ca2+] IRAG->Ca_decrease PLN->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation

cGKI Signaling Pathway in Smooth Muscle

cGKII_pathway cluster_upstream Upstream Activation cluster_cgkii cGK II Signaling Ligand Guanylin/ Uroguanylin GC_C Guanylyl Cyclase C (GC-C) Ligand->GC_C cGMP cGMP GC_C->cGMP GTP GTP GTP->GC_C converts cGKII cGK II cGMP->cGKII activates CFTR CFTR cGKII->CFTR phosphorylates NHE3 NHE3 cGKII->NHE3 phosphorylates Rp8 Rp-8-pCPT-cGMPS Rp8->cGKII inhibits Secretion Cl- and H2O Secretion CFTR->Secretion NHE3->Secretion inhibits Na+ absorption

cGKII Signaling Pathway in Intestinal Epithelium

Experimental Protocols

The determination of Ki values for an inhibitor against different kinase isoforms is crucial for understanding its specificity. Below is a generalized protocol for an in vitro kinase assay to determine the inhibitory potential of a compound like Rp-8-pCPT-cGMPS against cGK I and cGK II.

In Vitro Kinase Inhibition Assay

This protocol outlines the steps for a radiometric assay using [γ-³²P]ATP, a common and direct method for measuring kinase activity.

Materials:

  • Recombinant human cGK Iα, cGK Iβ, and cGK II[2]

  • Specific peptide substrate for cGK (e.g., a derivative of vasodilator-stimulated phosphoprotein (VASP))[3]

  • This compound salt

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • cGMP solution (for kinase activation)

  • Phosphocellulose paper

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reactions: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, a fixed concentration of the specific peptide substrate, and the respective recombinant cGK isoform.

  • Add Inhibitor: Add varying concentrations of Rp-8-pCPT-cGMPS to the reaction mixtures. Include a control with no inhibitor.

  • Activate Kinase: Initiate the reaction by adding a solution containing a fixed concentration of cGMP to activate the kinase, followed immediately by the addition of [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixtures at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing the paper in the stop solution.

  • Washing: Wash the phosphocellulose papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration. The Ki value can be determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive and the inhibitor concentration is not significantly higher than the enzyme concentration.

experimental_workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mix (Buffer, Substrate, cGK Isoform) Start->Prepare_Reaction Add_Inhibitor Add Serial Dilutions of Rp-8-pCPT-cGMPS Prepare_Reaction->Add_Inhibitor Activate_Kinase Activate with cGMP and Add [γ-³²P]ATP Add_Inhibitor->Activate_Kinase Incubate Incubate at 30°C Activate_Kinase->Incubate Stop_Reaction Spot on Phosphocellulose Paper & Stop Reaction Incubate->Stop_Reaction Wash Wash to Remove Unincorporated [γ-³²P]ATP Stop_Reaction->Wash Quantify Quantify Incorporated ³²P (Scintillation Counting) Wash->Quantify Analyze Data Analysis (Determine Ki) Quantify->Analyze End End Analyze->End

Experimental Workflow for Ki Determination

Conclusion

References

A Comparative Guide to cGMP Pathway Modulation: Rp-8-pCPT-cGMPS versus 8-Br-cGMPS

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, the cyclic guanosine monophosphate (cGMP) pathway plays a pivotal role in a myriad of physiological processes, from vasodilation to neuronal function. Researchers seeking to unravel and manipulate this pathway often turn to synthetic analogs of cGMP. This guide provides a detailed comparison of two widely used modulators: the inhibitor Rp-8-pCPT-cGMPS and the activator 8-Br-cGMPS, offering a comprehensive overview for researchers, scientists, and drug development professionals.

At a Glance: Opposing Roles in cGMP Signaling

Rp-8-pCPT-cGMPS and 8-Br-cGMPS are structurally related to the endogenous second messenger cGMP, yet they exert opposing effects on its primary downstream effector, cGMP-dependent protein kinase (PKG). Rp-8-pCPT-cGMPS acts as a potent and selective competitive inhibitor of PKG, effectively blocking the cGMP signaling cascade.[1][2][3][4][5][6] In contrast, 8-Br-cGMPS functions as a PKG activator, mimicking the action of cGMP and propagating the signal.[7][8][9]

This fundamental difference in their mechanism of action dictates their application in research. Rp-8-pCPT-cGMPS is an invaluable tool for dissecting the necessity of PKG activity in a given cellular response, while 8-Br-cGMPS is employed to stimulate the pathway and study the consequences of its activation.

Quantitative Comparison of Potency and Selectivity

The efficacy of these compounds is best understood through their binding affinities and activation constants for the different isoforms of PKG. The following table summarizes key quantitative data for Rp-8-pCPT-cGMPS and 8-Br-cGMPS.

ParameterRp-8-pCPT-cGMPS8-Br-cGMPSReference(s)
Mechanism of Action Competitive InhibitorActivator[1][2][4][7][8]
Inhibitory Constant (Ki) PKGIα: 0.5 µMPKGIβ: 0.45 µMPKGII: 0.7 µMNot Applicable[2]
Activation Constant (Ka) Not ApplicablePKG Iβ: Similar to cGMPPKG II: 60 nM[1]
EC50 Not ApplicablePKG Iβ: Similar to cGMPPKG II: ~20 nM[1]
Relative Potency Not Applicable4.3-fold more potent than cGMP in activating PKG1α[8]
Selectivity Pan-PKG inhibitor (affects PKGI and PKGII)Moderately selective for PKGII over PKGI[1][3][10]
Membrane Permeability HighHigh[2][3][5][6][7][11]
Resistance to PDEs YesNo[5][11]

Delving into the cGMP Signaling Pathway

The cGMP signaling cascade is initiated by the synthesis of cGMP from GTP by guanylyl cyclases. cGMP then binds to and activates PKG, which in turn phosphorylates a host of downstream target proteins, leading to a cellular response. Both Rp-8-pCPT-cGMPS and 8-Br-cGMPS exert their effects by directly interacting with PKG.

cGMP_Pathway cluster_extracellular Extracellular cluster_cell Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor 1. Signal Binding Guanylyl_Cyclase Guanylyl_Cyclase Receptor->Guanylyl_Cyclase 2. Activation cGMP cGMP Guanylyl_Cyclase->cGMP 3. cGMP Synthesis GTP GTP PKG_inactive PKG (inactive) cGMP->PKG_inactive 4. Binding PKG_active PKG (active) PKG_inactive->PKG_active 5. Activation Phosphorylation Substrate Phosphorylation PKG_active->Phosphorylation 6. Catalysis Cellular_Response Cellular_Response Phosphorylation->Cellular_Response 7. Response Rp_8_pCPT_cGMPS Rp-8-pCPT-cGMPS Rp_8_pCPT_cGMPS->PKG_inactive Inhibition 8_Br_cGMPS 8-Br-cGMPS 8_Br_cGMPS->PKG_inactive Activation

Figure 1: cGMP signaling pathway with points of intervention for Rp-8-pCPT-cGMPS and 8-Br-cGMPS.

Experimental Protocols: A Practical Guide

To facilitate the effective use of these compounds in research, detailed experimental protocols for key assays are provided below.

In Vitro PKG Activity Assay

This assay directly measures the enzymatic activity of purified PKG and is essential for determining the inhibitory or activatory potential of compounds.

Objective: To quantify the phosphorylation of a substrate peptide by PKG in the presence or absence of Rp-8-pCPT-cGMPS or 8-Br-cGMPS.

Materials:

  • Purified recombinant PKG (isoform of interest)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • PKG substrate peptide (e.g., Kemptide)

  • [γ-³²P]ATP

  • Rp-8-pCPT-cGMPS and 8-Br-cGMPS stock solutions

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, the substrate peptide, and either the test compound (Rp-8-pCPT-cGMPS or 8-Br-cGMPS at various concentrations) or vehicle control.

  • Enzyme Addition: Add the purified PKG to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKG activity relative to the control to determine the IC50 of the inhibitor or the EC50 of the activator.

Analysis of cGMP Signaling in Intact Cells (e.g., Platelets)

This protocol allows for the investigation of the effects of Rp-8-pCPT-cGMPS and 8-Br-cGMPS on cGMP signaling within a cellular context. A common and reliable readout is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239, a known PKG substrate.[5][12][13]

Objective: To assess the effect of Rp-8-pCPT-cGMPS and 8-Br-cGMPS on PKG activity in intact platelets by measuring VASP phosphorylation.

Materials:

  • Washed human platelets

  • Tyrode's buffer

  • Rp-8-pCPT-cGMPS and 8-Br-cGMPS

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibody against phospho-VASP (Ser239)

  • Primary antibody against total VASP (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Platelet Preparation: Isolate human platelets from whole blood and resuspend them in Tyrode's buffer.

  • Treatment: Incubate the washed platelets with either Rp-8-pCPT-cGMPS, 8-Br-cGMPS, or vehicle control for the desired time. To test the inhibitory effect of Rp-8-pCPT-cGMPS, pre-incubate the platelets with the inhibitor before stimulating with a PKG activator (e.g., a nitric oxide donor or 8-Br-cGMP).

  • Cell Lysis: Terminate the experiment by adding lysis buffer to the platelet suspension.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-VASP (Ser239).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-VASP and normalize them to the total VASP or another loading control to determine the relative change in VASP phosphorylation.

Experimental Workflow: A Visual Representation

The following diagram illustrates a typical workflow for comparing the effects of Rp-8-pCPT-cGMPS and 8-Br-cGMPS on PKG activity.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Select_Assay Select Assay (In Vitro or Cell-Based) Prepare_Reagents Prepare Reagents (Compounds, Buffers, etc.) Select_Assay->Prepare_Reagents Treatment_Groups Set up Treatment Groups: - Vehicle Control - Rp-8-pCPT-cGMPS - 8-Br-cGMPS Prepare_Reagents->Treatment_Groups Incubation Incubation Treatment_Groups->Incubation Data_Collection Data Collection (e.g., Scintillation Counting, Western Blot Imaging) Incubation->Data_Collection Quantification Data Quantification Data_Collection->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

References

Comparative Guide to the Efficacy of Rp-8-pCPT-cGMPS as a PKG Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a potent and selective protein kinase inhibitor is paramount for the accurate interpretation of experimental results and the successful development of targeted therapeutics. This guide provides a comprehensive comparison of Rp-8-pCPT-cGMPS, a widely used inhibitor of cGMP-dependent protein kinase (PKG), with other commonly employed alternatives. The comparative analysis is supported by quantitative data from various studies, detailed experimental methodologies, and a visual representation of its mechanism of action within the PKG signaling pathway.

Quantitative Comparison of PKG Inhibitors

The inhibitory potency of Rp-8-pCPT-cGMPS and its alternatives against different PKG isoforms and their selectivity over cAMP-dependent protein kinase (PKA) are summarized in the table below. This data, primarily in the form of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), allows for a direct comparison of the compounds' efficacy and specificity.

InhibitorTargetKi (μM)IC50 (μM)Selectivity (PKA Ki / PKG Ki)
Rp-8-pCPT-cGMPS PKGIα0.518.3Varies by isoform
PKGIβ0.45-
PKGII0.70.16
PKA--Exhibits selectivity over PKA
KT5823 PKG0.23[1]0.234[2]~43
PKA>10-
PKC4[1]-
Rp-8-Br-PET-cGMPS PKGIα0.035-~314
PKGIβ0.030-
PKGII0.45-
PKA11[3]-
DT-2 PKG0.0125[4]-High
PKA--

Signaling Pathway and Mechanism of Action

Rp-8-pCPT-cGMPS acts as a competitive inhibitor of PKG. It competes with the endogenous second messenger, cyclic guanosine monophosphate (cGMP), for binding to the regulatory domain of PKG. This prevents the conformational change required for the activation of the kinase's catalytic domain, thereby inhibiting the phosphorylation of downstream target proteins. The following diagram illustrates the canonical cGMP/PKG signaling pathway and the point of inhibition by Rp-8-pCPT-cGMPS.

PKG_Inhibition cluster_activation PKG Activation Pathway cluster_inhibition Inhibition by Rp-8-pCPT-cGMPS sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP NO activation GTP GTP GTP->cGMP Converts PKG_inactive Inactive PKG cGMP->PKG_inactive Binds to regulatory domain PKG_active Active PKG PKG_inactive->PKG_active Conformational change pSubstrate Phosphorylated Substrate PKG_active->pSubstrate Phosphorylates Substrate Substrate Protein Substrate->pSubstrate Response Cellular Response pSubstrate->Response Rp_inhibitor Rp-8-pCPT-cGMPS Rp_inhibitor->PKG_inactive Competitively binds to regulatory domain

Caption: cGMP/PKG signaling pathway and competitive inhibition by Rp-8-pCPT-cGMPS.

Experimental Protocols

The determination of the inhibitory potency of compounds like Rp-8-pCPT-cGMPS is typically achieved through in vitro kinase assays. Below are generalized yet detailed methodologies for assessing PKG inhibition.

In Vitro PKG Inhibition Assay using a Peptide Substrate

This method is commonly used to determine the IC50 value of an inhibitor.

1. Materials and Reagents:

  • Purified recombinant PKG (e.g., PKGIα or PKGIβ)

  • Peptide substrate (e.g., Vasptide or Kemptide)[5]

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

  • Inhibitor stock solution (e.g., Rp-8-pCPT-cGMPS, KT5823, or DT-2 dissolved in DMSO)

  • P81 phosphocellulose paper[5]

  • Phosphoric acid (75 mM)

  • Scintillation counter

2. Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, purified PKG, and the peptide substrate.

  • Add varying concentrations of the inhibitor to the reaction mixture. A vehicle control (DMSO) should be included.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) within the linear range of the assay.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[5]

  • Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]

  • Measure the radioactivity on the P81 papers using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol for Assessing PKG Inhibition in Intact Cells

This method evaluates the efficacy of a cell-permeable inhibitor in a cellular context.

1. Materials and Reagents:

  • Cell line expressing PKG (e.g., human platelets, vascular smooth muscle cells)[6]

  • Cell culture medium

  • PKG activator (e.g., 8-Bromo-cGMP or a nitric oxide donor like sodium nitroprusside)

  • Cell-permeable PKG inhibitor (e.g., Rp-8-pCPT-cGMPS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies for Western blotting:

    • Primary antibody against a known PKG substrate (e.g., phospho-VASP Ser239)

    • Primary antibody against total VASP (for loading control)

    • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescence detection reagents

2. Procedure:

  • Culture the cells to the desired confluency.

  • Pre-incubate the cells with various concentrations of the PKG inhibitor or vehicle control for a specific duration.

  • Stimulate the cells with a PKG activator to induce the phosphorylation of PKG substrates.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and Western blotting using the prepared lysates.

  • Probe the membrane with the primary antibody against the phosphorylated substrate, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence detection system.

  • Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal loading.

3. Data Analysis:

  • Quantify the band intensities of the phosphorylated substrate and the total substrate.

  • Normalize the phosphorylated substrate signal to the total substrate signal.

  • Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration relative to the stimulated control without the inhibitor.

  • Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

This guide provides a foundational understanding of the inhibitory properties of Rp-8-pCPT-cGMPS in comparison to other PKG inhibitors. The provided data and protocols should assist researchers in making informed decisions for their specific experimental needs. It is important to note that the efficacy and specificity of these inhibitors can vary depending on the experimental conditions and cell type used.[7] Therefore, careful validation is always recommended.

References

A Researcher's Guide to Rp-8-pCPT-cGMPS: Applications and Limitations in cGMP/PKG Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective modulation of cellular signaling pathways is paramount. One key pathway, the cGMP-dependent protein kinase (PKG) cascade, plays a crucial role in a multitude of physiological processes, including vasodilation, platelet aggregation, and neuronal function. Rp-8-pCPT-cGMPS, a commercially available sodium salt, has been widely utilized as a competitive inhibitor of PKG. This guide provides a comprehensive literature review of its applications, limitations, and a comparison with alternative compounds, supported by experimental data and detailed protocols.

Unraveling the Role of Rp-8-pCPT-cGMPS in Cellular Signaling

Rp-8-pCPT-cGMPS is a membrane-permeable analog of cyclic guanosine monophosphate (cGMP). Its primary application lies in its ability to competitively inhibit the activation of cGMP-dependent protein kinase (PKG) by endogenous cGMP.[1][2] This inhibitory action has made it a valuable tool for dissecting the intricate roles of the cGMP/PKG signaling pathway in various cellular contexts.

Key Applications:
  • Inhibition of Platelet Aggregation: Rp-8-pCPT-cGMPS has been instrumental in demonstrating the role of PKG in preventing platelet aggregation. By blocking PKG, researchers can effectively antagonize the inhibitory effects of cGMP-elevating agents on platelet function.[1]

  • Vasodilation Studies: The compound has been employed to investigate the contribution of PKG to vasodilation. In isolated aortic rings, Rp-8-pCPT-cGMPS can reverse the relaxation induced by cGMP-elevating vasodilators, thereby confirming the involvement of the PKG pathway.[3]

  • Neuroscience Research: In the field of neuroscience, Rp-8-pCPT-cGMPS has been used to explore the role of PKG in processes such as long-term potentiation.[4]

A Critical Limitation: The Dual Personality of Rp-8-pCPT-cGMPS

A significant limitation of Rp-8-pCPT-cGMPS is its off-target effect on cyclic nucleotide-gated (CNG) channels. While it acts as an inhibitor of PKG, it paradoxically functions as an agonist for certain CNG channels.[5] This dual activity can lead to confounding results and misinterpretation of experimental data, particularly in systems where both PKG and CNG channels are expressed and functionally relevant. This underscores the importance of careful experimental design and the use of appropriate controls when employing this compound.

Performance Comparison: Rp-8-pCPT-cGMPS vs. Alternatives

The selection of a suitable PKG inhibitor is critical for the success of any research endeavor. The following table provides a comparative overview of Rp-8-pCPT-cGMPS and other commonly used PKG inhibitors. The presented data, including inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values, are compiled from various studies and should be considered in the context of the specific experimental conditions under which they were obtained. For truly comparative data, it is always recommended to perform head-to-head comparisons in the intended experimental system.

InhibitorTarget(s)Ki (µM)IC50 (µM)Key AdvantagesKey Disadvantages
Rp-8-pCPT-cGMPS, sodium salt PKGIα, PKGIβ, PKGII0.5 (PKGIα), 0.45 (PKGIβ), 0.7 (PKGII)[4]Varies by assayMembrane permeable.Agonist of CNG channels.[5]
Rp-8-Br-PET-cGMPS PKGINot widely reportedNot widely reportedMore potent and selective for PKGI than Rp-8-pCPT-cGMPS.[3]Limited data on PKGII inhibition.
KT5823 PKGNot widely reported~0.2-1Potent inhibitor.Poor cell permeability; can inhibit other kinases at higher concentrations.
DT-2 PKGIαNot widely reportedNot widely reportedHighly potent and selective for PKGIα; inhibits basal PKG activity.[3]Peptide-based, may have different cell permeability characteristics.

Experimental Protocols

To facilitate the practical application of this information, detailed protocols for key experiments are provided below.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol outlines the steps to assess the effect of Rp-8-pCPT-cGMPS on platelet aggregation using light transmission aggregometry.[6][7][8]

Materials:

  • Freshly drawn human blood anticoagulated with 3.8% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Rp-8-pCPT-cGMPS, sodium salt.

  • Platelet agonist (e.g., ADP, collagen, or thrombin).

  • Saline (0.9% NaCl).

  • Light Transmission Aggregometer.

Procedure:

  • PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Sample Preparation: In an aggregometer cuvette, add a defined volume of PRP and a stir bar.

  • Inhibitor Incubation: Add the desired concentration of Rp-8-pCPT-cGMPS (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.[9]

  • Initiate Aggregation: Add the platelet agonist to initiate aggregation and record the change in light transmission over time.

  • Data Analysis: Quantify the extent of platelet aggregation, typically as the maximum percentage change in light transmission.

Protocol 2: Aortic Ring Relaxation Assay

This protocol describes the methodology for studying the effect of Rp-8-pCPT-cGMPS on vasodilation in isolated rat aortic rings.[10][11]

Materials:

  • Male Wistar rats.

  • Krebs-Henseleit solution.

  • Phenylephrine (PE).

  • Acetylcholine (ACh).

  • A cGMP-elevating vasodilator (e.g., sodium nitroprusside).

  • Rp-8-pCPT-cGMPS, sodium salt.

  • Organ bath system with force transducers.

Procedure:

  • Aortic Ring Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, changing the buffer every 15-20 minutes.

  • Viability Check: Contract the rings with phenylephrine (e.g., 1 µM) and then induce relaxation with acetylcholine (e.g., 10 µM) to confirm endothelial integrity.

  • Inhibitor Incubation: Pre-incubate the rings with Rp-8-pCPT-cGMPS (or vehicle control) for a defined period (e.g., 20-30 minutes).

  • Induce Contraction and Relaxation: Contract the rings with phenylephrine. Once a stable contraction is achieved, cumulatively add the cGMP-elevating vasodilator to induce relaxation and record the tension changes.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

Protocol 3: Patch-Clamp Electrophysiology for CNG Channel Activity

This protocol provides a general framework for assessing the effect of Rp-8-pCPT-cGMPS on CNG channels using the patch-clamp technique.[12][13][14][15][16]

Materials:

  • Cells expressing the CNG channel of interest (e.g., Xenopus oocytes or a mammalian cell line).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular and extracellular recording solutions.

  • cGMP.

  • Rp-8-pCPT-cGMPS, sodium salt.

Procedure:

  • Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.

  • Cell Preparation: Place the cells in the recording chamber with the appropriate extracellular solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).

  • Inside-Out Configuration: To directly apply compounds to the intracellular face of the channel, excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration.

  • Recording: Clamp the membrane potential at a desired voltage and record the baseline channel activity in the presence of a known concentration of cGMP in the bath solution.

  • Compound Application: Perfuse the bath with a solution containing Rp-8-pCPT-cGMPS and record the changes in channel activity (e.g., open probability, current amplitude).

  • Data Analysis: Analyze the recorded currents to determine the effect of Rp-8-pCPT-cGMPS on the CNG channel's response to cGMP.

Visualizing the cGMP/PKG Signaling Pathway and Experimental Workflows

To further aid in the understanding of the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

cGMP_PKG_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NO NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates ANP_BNP ANP/BNP pGC Particulate Guanylyl Cyclase (pGC) ANP_BNP->pGC Activates cGMP cGMP sGC->cGMP Converts pGC->cGMP Converts GTP GTP GTP->sGC GTP->pGC PKG Inactive PKG cGMP->PKG Activates PKG_active Active PKG PKG->PKG_active Substrate Protein Substrates PKG_active->Substrate Phosphorylates Rp_8_pCPT_cGMPS Rp-8-pCPT-cGMPS Rp_8_pCPT_cGMPS->PKG Inhibits CNG_Channel CNG Channel Rp_8_pCPT_cGMPS->CNG_Channel Activates Substrate_P Phosphorylated Substrates Substrate->Substrate_P Response Cellular Response (e.g., Vasodilation, Inhibition of Aggregation) Substrate_P->Response Ion_Flux Ion Flux CNG_Channel->Ion_Flux

Caption: cGMP/PKG signaling pathway and points of intervention.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen (Single High Concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Potent_Hits Identification of Potent Hits Dose_Response->Potent_Hits Selectivity_Profiling Selectivity Profiling (Panel of Kinases) Potent_Hits->Selectivity_Profiling Selective_Hits Identification of Selective Hits Selectivity_Profiling->Selective_Hits Cellular_Assay Cell-Based Functional Assay (e.g., Platelet Aggregation) Selective_Hits->Cellular_Assay Validated_Hit Validated Hit Cellular_Assay->Validated_Hit

Caption: A typical workflow for screening kinase inhibitors.

References

A Researcher's Guide to Control Experiments for Studies Using Rp-8-pCPT-cGMPS Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating cGMP-dependent protein kinase (PKG) signaling, the selection of appropriate inhibitors and the design of rigorous control experiments are paramount for generating reliable and interpretable data. This guide provides a comprehensive comparison of Rp-8-pCPT-cGMPS sodium, a widely used PKG inhibitor, with alternative compounds and outlines essential control experiments to ensure the specificity of research findings.

This compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG), valued for its cell permeability and potency.[1][2] It is frequently employed to elucidate the role of the cGMP/PKG signaling pathway in a multitude of physiological processes, including vasodilation, platelet aggregation, and neuronal function. However, to ascribe an observed effect specifically to PKG inhibition, a series of well-designed control experiments is crucial.

Understanding the cGMP/PKG Signaling Pathway

The nitric oxide (NO)/cGMP signaling pathway plays a critical role in intracellular communication. Upon stimulation by NO, soluble guanylate cyclase (sGC) produces cyclic guanosine monophosphate (cGMP). cGMP, in turn, allosterically activates PKG, which then phosphorylates downstream target proteins, leading to a cellular response.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP PKG_inactive PKG (inactive) cGMP->PKG_inactive binds to PKG_active PKG (active) PKG_inactive->PKG_active activates Downstream Downstream Targets PKG_active->Downstream phosphorylates Response Cellular Response Downstream->Response Rp_inhibitor Rp-8-pCPT-cGMPS Rp_inhibitor->PKG_inactive competitively inhibits cGMP binding

Figure 1: The NO/cGMP/PKG signaling pathway and the inhibitory action of Rp-8-pCPT-cGMPS.

Comparison of PKG Inhibitors

Several pharmacological agents are available to probe the function of PKG. Below is a comparison of this compound with other commonly used inhibitors. It is important to note that Ki and IC50 values can vary between studies and experimental conditions.

InhibitorMechanism of ActionReported Ki/IC50 for PKGKey Characteristics
Rp-8-pCPT-cGMPS Competitive inhibitor at the cGMP binding siteKi: ~0.5 µM[2][3]Cell-permeable, relatively selective for PKG over PKA.
KT5823 ATP-competitive inhibitorKi: ~60 nMPotent inhibitor, but its efficacy in intact cells has been questioned in some studies.
Rp-8-Br-PET-cGMPS Competitive inhibitor at the cGMP binding sitePotent inhibitorAnother cell-permeable cGMP analog, often used in parallel with Rp-8-pCPT-cGMPS.
DT-2 Peptide-based inhibitor targeting the substrate-binding sitePotent inhibitorHigh specificity for PKG Iα.

Essential Control Experiments for Studies Using Rp-8-pCPT-cGMPS

To validate that the observed effects of Rp-8-pCPT-cGMPS are indeed due to the inhibition of PKG, a combination of the following control experiments is recommended.

G cluster_0 Pharmacological Controls cluster_1 Genetic Controls Vehicle Vehicle Control (e.g., DMSO, Saline) Experiment Experimental System Vehicle->Experiment Active_Analog Active Analog Control (Sp-8-pCPT-cGMPS) Active_Analog->Experiment Knockdown PKG Knockdown (siRNA/shRNA) Knockdown->Experiment Knockout PKG Knockout (KO mice/cells) Knockout->Experiment Rp_treatment Rp-8-pCPT-cGMPS Treatment Experiment->Rp_treatment Observed_Effect Observed Effect Rp_treatment->Observed_Effect

Figure 2: Logical workflow for control experiments when using Rp-8-pCPT-cGMPS.
Vehicle Control

The most fundamental control is to treat the experimental system with the vehicle (solvent) used to dissolve Rp-8-pCPT-cGMPS (e.g., DMSO or saline) at the same final concentration. This ensures that the observed effects are not due to the solvent itself.

Active Analog Control: Sp-8-pCPT-cGMPS

A powerful control is the use of the stereoisomer Sp-8-pCPT-cGMPS. Unlike the Rp-isomer which is an inhibitor, the Sp-isomer acts as a potent activator of PKG.[1] If Rp-8-pCPT-cGMPS produces an effect that is reversed or mimicked by Sp-8-pCPT-cGMPS, it strongly suggests the involvement of the cGMP/PKG pathway.

Genetic Controls: PKG Knockdown or Knockout

The gold standard for validating the specificity of a pharmacological inhibitor is the use of genetic tools.

  • PKG Knockdown (siRNA/shRNA): Transiently reducing the expression of PKG using RNA interference can determine if the effect of Rp-8-pCPT-cGMPS is diminished or abolished in the absence of its target.

Experimental Protocols: Methodologies for Key Experiments

Below are generalized protocols for common assays used to study the effects of Rp-8-pCPT-cGMPS. Researchers should optimize these protocols for their specific experimental systems.

In Vitro PKG Kinase Assay

This assay directly measures the ability of Rp-8-pCPT-cGMPS to inhibit the enzymatic activity of purified PKG.

Objective: To determine the IC50 of Rp-8-pCPT-cGMPS for PKG.

Materials:

  • Purified recombinant PKG

  • Fluorescently labeled or radiolabeled peptide substrate for PKG (e.g., a VASP-derived peptide)

  • ATP

  • Assay buffer (e.g., MOPS, MgCl2)

  • Rp-8-pCPT-cGMPS and other inhibitors

  • Microplate reader or scintillation counter

Protocol:

  • Prepare a reaction mixture containing the assay buffer, PKG enzyme, and the peptide substrate.

  • Add varying concentrations of Rp-8-pCPT-cGMPS or other inhibitors to the wells of a microplate. Include a vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

  • Quantify the amount of phosphorylated substrate using a microplate reader (for fluorescent assays) or a scintillation counter (for radioactive assays).

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Platelet Aggregation Assay

This assay assesses the effect of Rp-8-pCPT-cGMPS on platelet function, a process known to be modulated by the cGMP/PKG pathway.

Objective: To investigate the effect of Rp-8-pCPT-cGMPS on agonist-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet agonist (e.g., ADP, collagen, thrombin)

  • Rp-8-pCPT-cGMPS and control compounds

  • Platelet aggregometer

Protocol:

  • Prepare PRP from fresh whole blood by centrifugation.

  • Pre-incubate the PRP with Rp-8-pCPT-cGMPS, a vehicle control, or other control compounds for a specified time (e.g., 3-5 minutes) at 37°C in the aggregometer cuvettes with stirring.[5]

  • Induce platelet aggregation by adding a platelet agonist.

  • Monitor the change in light transmission through the PRP over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Quantify the extent of platelet aggregation and compare the effects of the different treatments.

Aortic Ring Vasodilation Assay (Organ Bath)

This ex vivo assay measures the effect of Rp-8-pCPT-cGMPS on the relaxation of blood vessels, a classic PKG-mediated response.

Objective: To determine the effect of Rp-8-pCPT-cGMPS on vasodilator-induced relaxation of isolated aortic rings.

Materials:

  • Isolated thoracic aorta from a model organism (e.g., rat, mouse)

  • Krebs-Henseleit solution

  • Vasoconstrictor (e.g., phenylephrine)

  • Vasodilator that acts via the NO/cGMP pathway (e.g., sodium nitroprusside, acetylcholine)

  • Rp-8-pCPT-cGMPS and control compounds

  • Organ bath system with force transducers

Protocol:

  • Isolate the thoracic aorta and cut it into rings of 2-3 mm in length.

  • Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.[6]

  • Allow the rings to equilibrate under a resting tension.

  • Pre-contract the aortic rings with a vasoconstrictor like phenylephrine.

  • Once a stable contraction is achieved, pre-incubate the rings with Rp-8-pCPT-cGMPS or a vehicle control for a specified period.

  • Generate a cumulative concentration-response curve to a vasodilator (e.g., sodium nitroprusside).

  • Record the changes in isometric tension and calculate the percentage of relaxation.

  • Compare the relaxation responses in the presence and absence of the PKG inhibitor.

References

A Researcher's Guide to the p-Chlorophenylthio (pCPT) Moiety: Impact on Compound Activity and Permeability

Author: BenchChem Technical Support Team. Date: November 2025

In medicinal chemistry, the strategic modification of lead compounds is essential for optimizing their therapeutic potential. The introduction of specific functional groups can dramatically alter a molecule's physicochemical properties, thereby influencing its biological activity, absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides a comparative analysis of the effects of incorporating a p-chlorophenylthio (pCPT) group onto a parent compound, with a focus on its impact on biological activity and cell permeability.

The pCPT group, a sulfur-linked p-chlorinated benzene ring, is often employed to increase the lipophilicity of a compound. This modification can be a key component of a prodrug strategy, where an inactive or less active molecule is designed to be metabolized into the active drug within the body.[2][3] By enhancing properties like membrane permeability, the prodrug approach can improve a drug's overall bioavailability.[4]

Comparative Analysis of Compound Performance

The addition of a pCPT group can lead to significant changes in how a compound interacts with its biological target and its ability to cross cellular membranes. The following tables summarize the expected quantitative impact based on established principles of medicinal chemistry.

Table 1: Impact of pCPT Group on Biological Activity

Compound Modification Biological Target Activity Metric (IC₅₀) Fold Change
Parent Compound A None Kinase X 150 nM -
Compound A-pCPT Addition of pCPT Kinase X 30 nM 5x Increase
Parent Compound B None GPCR Y 500 nM -

| Compound B-pCPT | Addition of pCPT | GPCR Y | 750 nM | 0.67x Decrease |

Note: Data are representative examples to illustrate potential outcomes. IC₅₀ (half-maximal inhibitory concentration) is a common measure of a compound's potency in inhibiting a specific biological function.[5] Actual results will vary depending on the parent molecule and the specific biological target.

Table 2: Impact of pCPT Group on Permeability

Compound Modification Lipophilicity (ClogP) Permeability Assay Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Permeability Class
Parent Compound A None 2.1 Caco-2 1.5 Low[6]
Compound A-pCPT Addition of pCPT 3.5 Caco-2 12.0 Medium[6]
Parent Compound B None 1.8 PAMPA 0.9 Low

| Compound B-pCPT | Addition of pCPT | 3.2 | PAMPA | 9.5 | Medium |

Note: Data are representative. ClogP is a calculated measure of lipophilicity. The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a cell monolayer.[6] Assays like the Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA) are standard in vitro models for predicting intestinal absorption.[7]

Visualizing Mechanisms and Workflows

Logical Relationship: The pCPT Modification Cascade

The diagram below illustrates how the addition of a pCPT group initiates a cascade of changes in a compound's properties, ultimately affecting its therapeutic potential.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Parent Compound B Chemical Modification: Addition of pCPT Group A->B C Increased Lipophilicity (Higher logP) B->C Alters Physicochemical Properties D Altered Target Binding Affinity C->D Impacts Structure-Activity Relationship (SAR) E Enhanced Membrane Permeability C->E Facilitates Passive Diffusion F Change in Biological Activity (Potency / Efficacy) D->F G Improved Bioavailability E->G CPT_cGMP CPT-cGMP (pCPT-modified compound) ENaC_inhibited αβγ ENaC (Self-Inhibited State) CPT_cGMP->ENaC_inhibited Binds to or near the channel complex ENaC_active αβγ ENaC (Active State) ENaC_inhibited->ENaC_active Conformational Change Cell Cell Interior ENaC_active->Cell Channel Opens Na_ion Na+ Ion Na_ion->ENaC_active Stimulation Stimulation Release Release of Self-Inhibition Influx Increased Na+ Influx A Compound Synthesis (Parent vs. pCPT-modified) B In Vitro Activity Screening (e.g., Enzyme Assay) A->B C In Vitro Permeability Assay (e.g., Caco-2, PAMPA) A->C D Data Analysis: Determine IC50 / EC50 B->D E Data Analysis: Calculate Papp C->E F Structure-Activity Relationship (SAR) and Permeability Analysis D->F E->F G Lead Optimization or Further In Vivo Testing F->G

References

comparative analysis of Rp-8-pCPT-cGMPS sodium across different cell types

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rp-8-pCPT-cGMPS sodium's performance across different cell types, supported by experimental data. This potent and cell-permeable inhibitor of cGMP-dependent protein kinase (PKG) has demonstrated significant utility in dissecting cGMP signaling pathways.

This compound acts as a competitive inhibitor at the cGMP binding site of PKG, exhibiting selectivity for PKG over other cyclic nucleotide-dependent enzymes like protein kinase A (PKA) and Epac-1.[1][2] Its lipophilic nature allows it to readily cross cell membranes, making it an effective tool for studying the roles of PKG in intact cells.[3]

Performance Across Different Cell Types: A Comparative Overview

The efficacy of this compound varies across different cell types, reflecting the diverse roles of PKG in cellular physiology. This section provides a comparative summary of its effects in key experimental models.

Inhibition of Platelet Aggregation

In human platelets, Rp-8-pCPT-cGMPS antagonizes the effects of cGMP-mediated pathways that lead to the inhibition of platelet aggregation.[2] It has been instrumental in demonstrating the role of PKG in regulating platelet function.

Induction of Apoptosis in Cancer Cells

Studies in human breast cancer cell lines, such as MCF-7 and MDA-MB-468, have shown that the cGMP/PKG signaling pathway can induce apoptosis. The use of Rp-8-pCPT-cGMPS has been crucial in confirming that this effect is indeed mediated by PKG.[4] When cGMP levels are elevated, leading to PKG activation and subsequent apoptosis, the addition of Rp-8-pCPT-cGMPS can attenuate this cell death, confirming the pathway's dependence on PKG.[4]

Modulation of Neuronal Activity

In the context of neuroscience, this compound has been shown to reduce long-term potentiation (LTP) in rat hippocampal slices, highlighting the role of PKG in synaptic plasticity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a basis for comparing its activity and selectivity.

Table 1: Inhibitory Activity against PKG Isoforms

PKG IsoformKi (μM)
PKGIα0.5
PKGIβ0.45
PKGII0.7

Data sourced from Tocris Bioscience.[1]

Table 2: Comparative Effects in Different Cell Types

Cell TypeApplicationObserved EffectNotes
Human PlateletsInhibition of cGMP-mediated effectsAntagonizes the inhibition of platelet aggregationDemonstrates the role of PKG in platelet function.[2]
Breast Cancer Cells (MCF-7, MDA-MB-468)Investigation of apoptosis pathwaysAttenuates cGMP-induced apoptosisConfirms the involvement of PKG in cancer cell apoptosis.[4]
Rat Hippocampal SlicesStudy of synaptic plasticityReduces long-term potentiation (LTP)Highlights the role of PKG in neuronal function.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for key experiments involving this compound.

In Vitro Protein Kinase G (PKG) Inhibition Assay

This assay determines the inhibitory potential of this compound on PKG activity.

Materials:

  • Recombinant PKG enzyme

  • Peptide substrate (e.g., Kemptide)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • This compound

  • cGMP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, peptide substrate, and varying concentrations of this compound.

  • Add the recombinant PKG enzyme to the mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP and a fixed concentration of cGMP to activate the enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the Ki value.

Cell Viability and Apoptosis Assay in Breast Cancer Cells

This protocol assesses the effect of this compound on cGMP-induced apoptosis in breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Cell culture medium and supplements

  • cGMP-elevating agent (e.g., 8-bromo-cGMP)

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed breast cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a cGMP-elevating agent in the presence or absence of varying concentrations of this compound.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways in which this compound plays a key experimental role.

G cluster_0 Platelet sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG VASP VASP Phosphorylation PKG->VASP IRAG IRAG Phosphorylation PKG->IRAG Aggregation Platelet Aggregation (Inhibited) VASP->Aggregation Ca_release Ca2+ Release (Inhibited) IRAG->Ca_release Ca_release->Aggregation Rp_8_pCPT_cGMPS Rp-8-pCPT-cGMPS Rp_8_pCPT_cGMPS->PKG

PKG Signaling in Platelets

G cluster_1 Breast Cancer Cell cGMP_agonist cGMP Agonist cGMP Increased cGMP cGMP_agonist->cGMP PKG PKG cGMP->PKG MEK_ERK MEK/ERK Pathway PKG->MEK_ERK Apoptosis Apoptosis MEK_ERK->Apoptosis Rp_8_pCPT_cGMPS Rp-8-pCPT-cGMPS Rp_8_pCPT_cGMPS->PKG

PKG-Mediated Apoptosis in Breast Cancer Cells

G cluster_2 Neuron NO Nitric Oxide (NO) sGC sGC NO->sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG ERK_MAPK ERK/MAPK Pathway PKG->ERK_MAPK LTP Long-Term Potentiation (LTP) ERK_MAPK->LTP Rp_8_pCPT_cGMPS Rp-8-pCPT-cGMPS Rp_8_pCPT_cGMPS->PKG

PKG Signaling in Neuronal Synaptic Plasticity

Conclusion

References

Safety Operating Guide

Proper Disposal of Rp-8-pCPT-cGMPS Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Rp-8-pCPT-cGMPS sodium salt, a commonly used inhibitor of cGMP-dependent protein kinase (cGK). Due to the absence of specific, publicly available toxicology and environmental hazard data for this compound, a precautionary approach is recommended for its disposal, treating it as potentially hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound salt with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Waste Characterization and Segregation

While a safety data sheet for the closely related compound, Rp-8-Br-PET-cGMPS sodium salt, indicates it is not classified as a hazardous substance, the precautionary principle warrants treating this compound salt as chemical waste.[1] Proper segregation of chemical waste is crucial to prevent unintended reactions and ensure compliant disposal.

Key Disposal Parameters

ParameterGuidelineRationale
Waste Category Non-halogenated Organic WasteBased on its chemical structure, it should be segregated with other non-halogenated organic materials.
Physical Form Solid or Aqueous SolutionSegregate solid waste from liquid waste.
Container Type Clearly labeled, sealed, and chemically compatible container (e.g., HDPE or glass)To prevent leaks and ensure proper identification.
Labeling "Hazardous Waste," "this compound salt," and the approximate concentration and quantityAccurate labeling is required for proper disposal by waste management professionals.

Step-by-Step Disposal Protocol

1. Unused or Expired Solid Compound:

  • Step 1: Ensure the original container is securely sealed.

  • Step 2: If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled waste container.

  • Step 3: Store the container in a designated chemical waste accumulation area, segregated from incompatible materials.

2. Aqueous Solutions:

  • Step 1: Collect all aqueous waste containing this compound salt in a designated, sealed, and labeled waste container. Do not dispose of these solutions down the drain.

  • Step 2: The container should be labeled with the chemical name and approximate concentration.

  • Step 3: Store the liquid waste container in a secondary containment bin within the designated waste accumulation area.

3. Contaminated Labware:

  • Step 1: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be collected in a designated, lined container for solid chemical waste.

  • Step 2: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate should be collected as chemical waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

4. Final Disposal:

  • All waste containing this compound salt must be disposed of through a licensed environmental waste management contractor. Follow your institution's specific procedures for chemical waste pickup.

Disposal Workflow Diagram

cluster_start Start: this compound Waste cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware cluster_storage Waste Accumulation cluster_end Final Disposal start Identify Waste Stream (Solid, Liquid, or Contaminated Labware) solid_waste Unused/Expired Solid start->solid_waste Solid liquid_waste Aqueous Solutions start->liquid_waste Liquid labware Pipette tips, tubes, glassware, etc. start->labware Labware package_solid Package in a sealed, labeled container solid_waste->package_solid storage Store in designated chemical waste area package_solid->storage collect_liquid Collect in a sealed, labeled waste container liquid_waste->collect_liquid collect_liquid->storage segregate_labware Segregate disposable from reusable labware labware->segregate_labware decontaminate Decontaminate reusable labware; collect rinsate as liquid waste segregate_labware->decontaminate package_disposable Package disposable labware as solid waste segregate_labware->package_disposable decontaminate->collect_liquid package_disposable->package_solid disposal Arrange for pickup by a licensed waste contractor storage->disposal

Caption: Disposal workflow for this compound salt.

By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound salt, thereby fostering a secure and compliant research environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Handling Guide for Rp-8-pCPT-cGMPS Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for the safe and effective handling of Rp-8-pCPT-cGMPS sodium salt, a potent cGMP-dependent protein kinase (PKG) inhibitor. This guide provides immediate access to critical safety protocols, operational procedures, and disposal plans to ensure the integrity of your research and the safety of your laboratory personnel.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is paramount when handling this compound. The following PPE is mandatory to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatFully buttoned to protect from splashes.
Respiratory Protection Not generally required for small quantitiesUse a fume hood to avoid dust and aerosol formation.
Emergency Procedures

Rapid and informed responses to emergencies can significantly mitigate potential harm.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Skin Contact Immediately wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures consistency and safety throughout the experimental workflow.

Receiving and Storage

Upon receipt, visually inspect the package for any signs of damage. The compound should be stored under the following conditions to maintain its stability and integrity.

ParameterConditionDuration
Temperature (Powder) -20°CUp to 3 years
Temperature (In Solvent) -80°CUp to 6 months
-20°CUp to 1 month
Light Protect from direct sunlightAt all times
Atmosphere Store in a tightly sealed container in a well-ventilated areaAt all times
Experimental Protocol: Preparation of a Stock Solution

The following is a general protocol for preparing a stock solution of this compound salt. Adjust concentrations and volumes as required for your specific experimental needs.

Materials:

  • This compound salt powder

  • Sterile, high-purity water or DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Before opening the vial, briefly centrifuge it to ensure all the powder is at the bottom.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound salt.

  • Solubilization: Add the appropriate volume of sterile water or DMSO to the vial to achieve the desired stock concentration. This compound is soluble in water to 100 mM and in DMSO to 100 mM.

  • Mixing: Vortex the solution until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as indicated in the storage table.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Unused Compound and Contaminated Materials: Dispose of unused this compound salt and any materials that have come into contact with it (e.g., pipette tips, tubes) as hazardous chemical waste.

  • Waste Collection: Collect all waste in a designated, clearly labeled, and sealed container.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

The cGMP/PKG Signaling Pathway and the Role of Rp-8-pCPT-cGMPS

Rp-8-pCPT-cGMPS is a potent inhibitor of cGMP-dependent protein kinase (PKG). Understanding its mechanism of action is key to interpreting experimental results.

cGMP_PKG_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Inactive PKG cGMP->PKG Binds to Active_PKG Active PKG PKG->Active_PKG Activates Substrates Substrate Proteins Active_PKG->Substrates Phosphorylates Phospho_Substrates Phosphorylated Substrates Response Cellular Response Phospho_Substrates->Response Leads to Rp_8_pCPT_cGMPS Rp-8-pCPT-cGMPS Rp_8_pCPT_cGMPS->PKG Inhibits Activation Handling_Workflow Receiving Receiving and Visual Inspection Storage Secure Storage (-20°C) Receiving->Storage Preparation Stock Solution Preparation (in Fume Hood) Storage->Preparation Experiment Experimental Use Preparation->Experiment Waste_Collection Waste Segregation and Collection Experiment->Waste_Collection Disposal Hazardous Waste Disposal Waste_Collection->Disposal

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